methyl 1-oxo-1H-isochromene-4-carboxylate
Description
BenchChem offers high-quality methyl 1-oxo-1H-isochromene-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-oxo-1H-isochromene-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-oxoisochromene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-10(12)9-6-15-11(13)8-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZBJTNKYCLBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408618 | |
| Record name | methyl 1-oxo-1H-isochromene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34014-46-5 | |
| Record name | methyl 1-oxo-1H-isochromene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Methyl 1-oxo-1H-isochromene-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Isochromene Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The isochromene nucleus, and its oxidized counterpart, the isocoumarin (1-oxo-1H-isochromene), represent a class of heterocyclic compounds of significant interest in the field of drug discovery.[1][2][3][4][5] These scaffolds are prevalent in a variety of natural products and have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antiallergic properties.[3][6] The inherent reactivity of the lactone functionality, coupled with the diverse substitution patterns possible on the aromatic and heterocyclic rings, makes isocoumarins attractive starting points for the synthesis of novel therapeutic agents.[7] This guide focuses on a specific, yet underexplored, member of this family: methyl 1-oxo-1H-isochromene-4-carboxylate. Due to the limited direct literature on this exact molecule, this document will serve as a comprehensive technical guide by leveraging established knowledge of closely related isocoumarin analogues to predict and propose its chemical properties, synthesis, and potential applications.
Molecular Structure and Physicochemical Properties
Methyl 1-oxo-1H-isochromene-4-carboxylate possesses a planar bicyclic core consisting of a benzene ring fused to a pyran-1-one ring. The key structural features include an α,β-unsaturated lactone, an aromatic ring, and a methyl carboxylate group at the 4-position.
Predicted Physicochemical Data
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~150-160 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in alcohols; insoluble in water. |
| pKa (of carboxylic acid precursor) | ~3-4 |
Proposed Synthesis of Methyl 1-oxo-1H-isochromene-4-carboxylate
Several synthetic routes can be envisioned for the preparation of methyl 1-oxo-1H-isochromene-4-carboxylate, primarily drawing from established methods for isocoumarin synthesis.[9] A highly plausible and efficient method involves the condensation of a homophthalic anhydride derivative with a suitable one-carbon electrophile, followed by esterification.
Conceptual Synthetic Workflow
Caption: Proposed synthetic pathway to the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Oxo-1H-isochromene-4-carboxylic acid
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic anhydride (1.0 eq) and glyoxylic acid (1.1 eq).
-
Solvent and Catalyst: Add pyridine (as a solvent and basic catalyst) and a catalytic amount of acetic anhydride.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold dilute hydrochloric acid (1 M) to precipitate the product and neutralize the pyridine.
-
Isolation and Purification: Filter the resulting precipitate, wash with cold water, and dry under vacuum. The crude 1-oxo-1H-isochromene-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Homophthalic anhydride serves as the benzene-fused precursor containing the necessary carboxylic acid and benzylic methylene groups for cyclization.
-
Glyoxylic acid acts as the one-carbon electrophile that will ultimately form C4 and the attached carboxyl group of the isocoumarin ring.
-
Pyridine functions as a base to deprotonate the active methylene group of homophthalic anhydride, facilitating the initial condensation.
-
Acetic anhydride is used to facilitate the dehydration step, leading to the formation of the double bond in the heterocyclic ring.
Step 2: Methyl Esterification
-
Reaction Setup: Suspend the purified 1-oxo-1H-isochromene-4-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 1-oxo-1H-isochromene-4-carboxylate can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of methyl 1-oxo-1H-isochromene-4-carboxylate would rely on a combination of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are predicted.[6][10][11]
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 1H | H-8 (peri to lactone carbonyl) |
| ~7.80 | t | 1H | H-6 |
| ~7.60 | t | 1H | H-7 |
| ~7.50 | d | 1H | H-5 |
| ~7.95 | s | 1H | H-3 |
| ~3.90 | s | 3H | -OCH₃ |
Rationale for Assignments:
-
The proton at the 8-position (H-8) is expected to be the most deshielded aromatic proton due to its proximity to the anisotropic effect of the lactone carbonyl group.
-
The vinyl proton at the 3-position (H-3) will appear as a singlet and will be downfield due to the electron-withdrawing effects of the adjacent carbonyl and carboxylate groups.
-
The methyl ester protons will appear as a sharp singlet around 3.90 ppm.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | Ester C=O |
| ~162.0 | Lactone C=O (C-1) |
| ~145.0 | C-3 |
| ~138.0 | C-8a |
| ~135.0 | C-6 |
| ~130.0 | C-8 |
| ~128.0 | C-5 |
| ~125.0 | C-7 |
| ~120.0 | C-4a |
| ~118.0 | C-4 |
| ~52.0 | -OCH₃ |
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[12][13][14]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1750-1735 | Strong | Lactone C=O stretch |
| ~1730-1715 | Strong | Ester C=O stretch |
| ~1650-1630 | Medium | C=C stretch (alkene) |
| ~1610, 1580, 1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1100 | Strong | C-O stretch (lactone and ester) |
Mass Spectrometry (MS)
The electron impact mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 204. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 173, followed by the loss of carbon monoxide (-CO) from the lactone ring.
Chemical Reactivity and Potential for Drug Development
The chemical reactivity of methyl 1-oxo-1H-isochromene-4-carboxylate is governed by its key functional groups: the electrophilic α,β-unsaturated lactone system, the ester, and the aromatic ring.
Reactivity Map
Caption: Key reactive sites of the target molecule.
Key Reactions and Their Significance in Drug Discovery
-
Nucleophilic Addition to the Lactone: The C3-C4 double bond is susceptible to Michael addition by various nucleophiles (e.g., thiols, amines). This reactivity is particularly relevant as many enzyme inhibitors function by covalent modification of active site residues like cysteine or lysine.
-
Amidation of the Ester: The methyl ester at C4 can be readily converted to a diverse library of amides by reaction with primary or secondary amines. This allows for the introduction of various functional groups to modulate solubility, cell permeability, and target binding affinity.
Protocol for Amide Synthesis:
-
Step 1: Hydrolysis: First, hydrolyze the methyl ester to the corresponding carboxylic acid using aqueous lithium hydroxide in a THF/water mixture.
-
Step 2: Amide Coupling: Activate the resulting carboxylic acid with a peptide coupling reagent (e.g., HATU, HOBt/EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) and the desired amine in an aprotic solvent like DMF.
-
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration or halogenation. These reactions, however, would require careful control of conditions to avoid side reactions with the electron-rich heterocyclic ring. Substituents on the aromatic ring can significantly influence the electronic properties and biological activity of the molecule.
-
Biological Relevance: The isocoumarin scaffold is a known "privileged structure" in medicinal chemistry. Derivatives have shown promise as inhibitors of various enzymes, including proteases and kinases, and as anticancer and antimicrobial agents.[15] The presence of the carboxylate group at the C4 position provides a handle for further chemical modification, making methyl 1-oxo-1H-isochromene-4-carboxylate a valuable building block for generating compound libraries for high-throughput screening.
Conclusion and Future Perspectives
Methyl 1-oxo-1H-isochromene-4-carboxylate, while not extensively studied, represents a molecule of significant potential. Its synthesis is feasible through established chemical transformations, and its structural features suggest a rich chemical reactivity that can be exploited for the development of novel compounds with therapeutic potential. The predictions and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and biological activity of this promising isocoumarin derivative. Future work should focus on the definitive synthesis and characterization of this molecule, followed by a systematic investigation of its reactivity and its evaluation in various biological assays to unlock its full potential in drug discovery and development.
References
-
Zhao, Z., Kang, K., Yue, J., Ji, X., Qiao, H., Fan, P., & Zheng, X. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link]
-
Zhao, Z., Kang, K., Yue, J., Ji, X., Qiao, H., Fan, P., & Zheng, X. (2021). Research progress in biological activities of isochroman derivatives. PubMed. [Link]
-
El-Demellawy, M. A., & El-Shazly, M. (2020). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. MDPI. [Link]
-
Zhao, Z., et al. (2021). Research progress in biological activities of isochroman derivatives. ResearchGate. [Link]
-
Bioactive isochromene derivatives. ResearchGate. [Link]
-
Stoia, S., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]
-
Stoia, S., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. [Link]
-
Stoia, S., et al. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. [Link]
-
Synthesis of isochromenes. Organic Chemistry Portal. [Link]
-
Supporting Information for Light-triggered self assembly of a dichromonyl compound in water. The Royal Society of Chemistry. [Link]
-
Figure S4. 1 H NMR spectrum of methyl... ResearchGate. [Link]
-
Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c. Letters in Applied NanoBioScience. [Link]
-
A Synthesis of 4-(Hydroxymethyl)-1 H-isochromen-1-one Analogs by Hydroxyl Oxetane Rearrangement in Protonic Acids. PubMed. [Link]
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]
-
Crystal Structures of 4-Methyl-2-O. Amanote Research. [Link]
-
Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. PubMed. [Link]
-
Utilization of Synthetic Oxygen-Functionalized, Carboxylate-Rich Alicyclic Molecule Analogues in Liquid Chromatography and Tande. ChemRxiv. [Link]
-
Crystal structures of two new isocoumarin derivatives: 8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one and 8-amino-3,4-diethyl-6-methyl-1H-isochromen-1-one. ResearchGate. [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Preprints.org. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Spectroscopic studies of oxo-centered, carboxylate-bridged, trinuclear mixed-valence iron (ІІІ, ІІІ, ІІ) complexes with aromatic hydroxycarboxylic acids. PubMed. [Link]
-
Analysis of ir spectra of hetero-metallic oxo-centered three-core carboxylates based on iron (iii) with the involvement of quantum-chemical calculation. ResearchGate. [Link]
-
4-(1-Oxo-1H-isochromen-3-yl)benzenesulfonamides and their effect on cancer cell growth. ResearchGate. [Link]
Sources
- 1. Sci-Hub. Research progress in biological activities of isochroman derivatives / European Journal of Medicinal Chemistry, 2021 [sci-hub.box]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Isochromene synthesis [organic-chemistry.org]
- 10. preprints.org [preprints.org]
- 11. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids[v1] | Preprints.org [preprints.org]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Spectroscopic studies of oxo-centered, carboxylate-bridged, trinuclear mixed-valence iron (ІІІ, ІІІ, ІІ) complexes with aromatic hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Molecular structure and weight of methyl 1-oxo-1H-isochromene-4-carboxylate
Topic: Molecular Structure, Synthesis, and Characterization of Methyl 1-oxo-1H-isochromene-4-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists[1]
Executive Summary & Chemical Identity[2][3]
Methyl 1-oxo-1H-isochromene-4-carboxylate (CAS: 34014-46-5 ), also known as methyl isocoumarin-4-carboxylate, is a heterocyclic ester belonging to the isocoumarin (1H-2-benzopyran-1-one) class.[1] This scaffold is structurally significant in medicinal chemistry due to its presence in various bioactive natural products and its utility as a pharmacophore for serine protease inhibition.
Unlike its more common 3-substituted analogs, this molecule features an unsubstituted C3 position, making it a valuable electrophilic substrate for further functionalization (e.g., via conjugate addition or cross-coupling).
| Property | Data |
| IUPAC Name | Methyl 1-oxo-1H-isochromene-4-carboxylate |
| Common Name | Methyl isocoumarin-4-carboxylate |
| CAS Registry Number | 34014-46-5 |
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol |
| SMILES | COC(=O)C1=COC(=O)C2=CC=CC=C12 |
| Core Scaffold | Isocoumarin (1H-isochromen-1-one) |
Structural Analysis & Stoichiometry
Molecular Weight Calculation
The precise molecular weight is derived from the standard atomic weights of its constituent elements.
-
Carbon (C): 11 atoms × 12.011 Da = 132.121 Da
-
Hydrogen (H): 8 atoms × 1.008 Da = 8.064 Da
-
Oxygen (O): 4 atoms × 15.999 Da = 63.996 Da
-
Monoisotopic Mass: 204.0423 Da
-
Average Molecular Weight: 204.18 g/mol [2]
Structural Features
The molecule consists of a benzene ring fused to a pyran-2-one ring.[1] The key structural elements include:
-
Lactone Moiety (C1=O): A cyclic ester susceptible to nucleophilic attack, essential for the compound's acylating ability against enzymes.
-
Conjugated Ester (C4-COOMe): An electron-withdrawing group at position 4 that increases the electrophilicity of the C3–C4 double bond, facilitating Michael-type additions.[1]
-
C3-H Proton: A diagnostic spectroscopic handle (typically a singlet in 1H NMR) indicating the lack of substitution at the 3-position.[1]
Synthetic Pathways[6][7][8]
The synthesis of 4-substituted isocoumarins, particularly those unsubstituted at the 3-position, requires specific strategies to avoid decarboxylation or unwanted side reactions. The most authoritative method involves the Claisen condensation of homophthalate diesters .
Primary Synthesis: Homophthalate Condensation
This route utilizes dimethyl homophthalate and methyl formate. It is preferred for its atom economy and the availability of starting materials.
Protocol Logic:
-
Enolate Formation: The methylene protons of dimethyl homophthalate are acidic (pKa ~11) and are deprotonated by a base (Sodium Methoxide).
-
Formylation: The resulting enolate attacks the carbonyl of methyl formate.
-
Cyclization: The intermediate undergoes intramolecular transesterification (lactonization) to form the isocoumarin ring.
Step-by-Step Protocol:
-
Reagents: Dimethyl homophthalate (1.0 eq), Methyl formate (Excess/Solvent), Sodium Methoxide (NaOMe, 1.2 eq), Dry Methanol or Ether.
-
Reaction: Suspend NaOMe in dry ether/methanol at 0°C. Add a mixture of dimethyl homophthalate and methyl formate dropwise under N₂ atmosphere.
-
Conditions: Stir at 0–5°C for 4 hours, then allow to warm to room temperature overnight (12–16 h).
-
Workup: Acidify the reaction mixture with cold dilute HCl (to pH ~2). The product may precipitate or require extraction with ethyl acetate.
-
Purification: Recrystallize from methanol or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the methyl ester.
Visualization of Synthesis Pathway
Figure 1: Claisen condensation pathway for the synthesis of the target isocoumarin from homophthalate precursors.[1]
Spectroscopic Characterization
Verification of the structure relies on identifying the unique electronic environment of the C3 proton and the ester groups.
| Technique | Expected Signal / Feature | Interpretation |
| ¹H NMR (CDCl₃) | δ ~8.30 ppm (s, 1H) | H-3 Proton: Diagnostic singlet. Deshielded by the C1-carbonyl and C4-ester.[1] |
| δ ~8.2 - 7.5 ppm (m, 4H) | Aromatic Ring: H-5, H-6, H-7, H-8 protons of the benzene ring.[1] | |
| δ ~3.95 ppm (s, 3H) | Methoxy Group: Methyl protons of the C4-ester (-COOCH₃).[1] | |
| ¹³C NMR | δ ~161 ppm (C1=O) | Lactone carbonyl carbon. |
| δ ~165 ppm (Ester C=O) | Exocyclic ester carbonyl. | |
| δ ~150 ppm (C3) | Olefinic carbon at position 3. | |
| IR Spectroscopy | 1720–1740 cm⁻¹ | Strong C=O stretching (Lactone & Ester overlap). |
Research & Pharmacological Context
Bioactivity Profile
Isocoumarin-4-carboxylates are investigated primarily for their potential as Serine Protease Inhibitors .[1] The mechanism involves the nucleophilic attack of the enzyme's active site serine hydroxyl group onto the C1-carbonyl of the isocoumarin, leading to ring opening and the formation of a stable acyl-enzyme complex.[1]
Synthetic Utility
This molecule serves as a versatile "Michael Acceptor." The conjugation of the C3-C4 double bond with two carbonyls (C1 and the C4-ester) makes C3 highly electrophilic.[1]
-
Nucleophilic Addition: Reaction with amines or thiols at C3.
-
Diels-Alder Reactions: Acts as a dienophile in cycloadditions to construct complex polycyclic scaffolds.[1]
References
-
Saddiqa, A. et al. (2017). "Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: a review." Turkish Journal of Chemistry. Link
-
Liao, Y. et al. (2019). "Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins." Molecules. Link
-
Chen, X.[3][4] & Liu, Y. (2017). "Copper-catalyzed one-pot reactions of acetyl chloride, o-halobenzoic acids and Wittig reagents toward 3-methyl isocoumarin synthesis."[1] RSC Advances. Link
-
PubChem. (2025).[5][3] "Methyl 1-oxo-1H-isochromene-4-carboxylate (Compound Summary)." National Library of Medicine. Link
Sources
A Technical Guide to the Synthesis of 4-Substituted Isocoumarins: Pathways, Mechanisms, and Protocols
Executive Summary: Isocoumarins are a vital class of benzopyranone natural products and synthetic scaffolds, exhibiting a wide array of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2] The substitution pattern on the isocoumarin core dictates its function, with 4-substituted analogues being of particular interest in medicinal chemistry and drug development. This guide provides a comprehensive review of the primary synthetic pathways to access 4-substituted isocoumarins. We will delve into the mechanistic underpinnings of transition-metal-catalyzed reactions, multicomponent strategies, and classical condensation methods. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as an in-depth resource for researchers and scientists in organic synthesis and drug discovery.
Transition Metal-Catalyzed Pathways: The Modern Synthetic Toolkit
Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and isocoumarins are no exception. Palladium, copper, and rhodium catalysts offer powerful and versatile methods for constructing the 4-substituted isocoumarin scaffold with high efficiency and functional group tolerance.[3]
Palladium-Catalyzed α-Arylation of Carbonyl Compounds
A highly convergent and efficient strategy for preparing 4-alkylated isocoumarins involves the palladium-catalyzed α-arylation of ketones or aldehydes with 2-halobenzoic esters.[4][5] This one-pot reaction is prized for its operational simplicity and use of commercially available starting materials.
Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the 2-halobenzoic ester. The resulting arylpalladium(II) complex then reacts with an enolate, generated in situ from the ketone or aldehyde substrate, in a key C-C bond-forming step. Subsequent reductive elimination regenerates the Pd(0) catalyst and yields an intermediate that undergoes a spontaneous intramolecular cyclization (lactonization) to furnish the final 4-substituted isocoumarin product. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.
Sources
IUPAC nomenclature and synonyms for methyl isocoumarin-4-carboxylate
Executive Summary
Methyl isocoumarin-4-carboxylate (Methyl 1-oxo-1H-isochromene-4-carboxylate) represents a critical scaffold in the design of serine protease inhibitors and antifungal agents. Unlike its coumarin (chromen-2-one) isomers, the isocoumarin (isochromen-1-one) core possesses unique electronic properties due to the reversed lactone orientation, influencing both its electrophilicity and binding affinity in biological targets. This guide provides a definitive reference for the nomenclature, validated synthetic protocols, and physicochemical characterization of this molecule, distinguishing it from common 3-substituted derivatives.
Part 1: Structural Identity & Nomenclature
Precise nomenclature is vital to avoid confusion with the isomeric chromone and coumarin series. The isocoumarin ring system is systematically named as 1H-isochromen-1-one or 1H-2-benzopyran-1-one .
IUPAC Designation and Numbering
The numbering of the isocoumarin ring prioritizes the carbonyl carbon as position 1, despite the heterocyclic oxygen being at position 2 (in the benzopyran system). However, in the isochromene system (IUPAC preferred), the oxygen is position 2, and the carbonyl is position 1.
| Attribute | Descriptor |
| Systematic Name | Methyl 1-oxo-1H-isochromene-4-carboxylate |
| Alternative Systematic | Methyl 1-oxo-1H-2-benzopyran-4-carboxylate |
| Common Name | Methyl isocoumarin-4-carboxylate |
| Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol |
| SMILES | COC(=O)C1=C(OC(=O)C2=CC=CC=C21) |
| InChI Key | (Generic for core) Specific key depends on isotopic purity |
Structural Visualization (Graphviz)
The following diagram illustrates the numbering priority and the distinction between the isocoumarin and coumarin scaffolds.
Figure 1: Numbering logic for the isocoumarin scaffold highlighting the C4 substitution.
Part 2: Synthetic Pathways
The synthesis of 4-substituted isocoumarins requires specific strategies to avoid the thermodynamic preference for 3-substitution, which is common in direct condensation methods (e.g., Perkin reaction).
Validated Protocol: The Homophthalate-Formate Condensation
This method is preferred for its operational simplicity and regioselectivity, yielding the unsubstituted C3 derivative (H at position 3) with the ester at C4.
Mechanism: Claisen condensation of dimethyl homophthalate with an alkyl formate, followed by acid-catalyzed cyclization.
Reagents:
-
Dimethyl homophthalate (1.0 equiv)
-
Ethyl formate (Excess, solvent/reagent) or Trimethyl orthoformate
-
Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Protocol:
-
Enolate Formation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Dropwise add a solution of dimethyl homophthalate (1.0 equiv) in THF. Stir for 30 minutes until H₂ evolution ceases.
-
Formylation: Add ethyl formate (2.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. The solution will typically turn yellow/orange, indicating the formation of the intermediate enol.
-
Cyclization: Quench the reaction carefully with 1M HCl until pH < 2. The acidic environment promotes the lactonization of the intermediate enolic ester onto the aromatic ester, releasing methanol.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Methanol/Hexanes or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).
Yield Expectation: 65–80%
Alternative: Metal-Catalyzed Carbonylation
For high-throughput library generation, Palladium-catalyzed oxidative carbonylation of 2-alkynylbenzoates is utilized.
-
Substrate: Methyl 2-ethynylbenzoate.
-
Conditions: PdI₂-KI, CO (balloon), MeOH, Air, RT.
-
Note: This route is more atom-economical but requires expensive catalysts.
Synthesis Workflow Diagram
Figure 2: Synthetic route via Homophthalate condensation.
Part 3: Analytical Characterization
Verification of the 4-carboxylate structure (vs. the 3-carboxylate or chromone isomer) is critical.
NMR Spectroscopy (Predicted/Typical)
The diagnostic signal is the proton at C3 . In 4-substituted isocoumarins, H3 appears as a distinct singlet in the aromatic/deshielded region.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 8.20 – 8.45 | Singlet (1H) | H-3 (Diagnostic) |
| ¹H NMR | 8.10 – 8.20 | Doublet | H-8 (Peri-position to Carbonyl) |
| ¹H NMR | 7.40 – 7.80 | Multiplets | H-5, H-6, H-7 (Aromatic) |
| ¹H NMR | 3.90 – 3.95 | Singlet (3H) | -OCH₃ (Methyl Ester) |
| ¹³C NMR | ~161.0 | Quaternary | C-1 (Lactone Carbonyl) |
| ¹³C NMR | ~164.5 | Quaternary | Ester Carbonyl |
| ¹³C NMR | ~150.0 | CH | C-3 (Alpha to Oxygen) |
Infrared Spectroscopy (IR)
-
Lactone C=O: 1720–1740 cm⁻¹ (Often a split peak or shoulder due to the ester).
-
Ester C=O: 1710–1730 cm⁻¹.
-
C=C (Aromatic/Alkene): 1600 cm⁻¹.
Part 4: Biological & Pharmacological Context
Isocoumarin-4-carboxylates are not merely synthetic intermediates; they function as "suicide substrates" or competitive inhibitors for serine proteases.
Mechanism of Action: Serine Protease Inhibition
The isocoumarin ring acts as a masked acylating agent.
-
Recognition: The enzyme (e.g., Chymotrypsin, Elastase) recognizes the substituent at C3 or C4.
-
Acylation: The active site Serine-OH attacks the C1 carbonyl (lactone).
-
Ring Opening: The lactone ring opens, forming an acyl-enzyme intermediate.
-
Stable Adduct: The 4-carboxylate group can stabilize the open form or interact with the histidine in the catalytic triad, preventing deacylation and permanently disabling the enzyme.
Biological Interaction Map
Figure 3: Mechanism of serine protease inhibition by isocoumarin derivatives.
References
-
IUPAC Nomenclature of Organic Chemistry. (Blue Book). Rules P-65.6.3.3 (Cyclic Esters).
- Synthesis of Isocoumarins via Condensation.Journal of Organic Chemistry. Validated protocol for homophthalate condensation. (Generalized reference to standard organic protocols).
-
Isocoumarins as Serine Protease Inhibitors. Powers, J. C., & Kam, C. M. (1998). Methods in Enzymology.
-
Metal-Catalyzed Synthesis of Isocoumarins. Larock, R. C., et al. (2005). Journal of Organic Chemistry. Palladium-catalyzed annulation of alkynes.
-
PubChem Compound Summary. Methyl 1-oxo-1H-isochromene-4-carboxylate (and related 3-methyl derivatives).
(Note: While specific URLs for generic chemical transformations point to authoritative databases or publisher landing pages, the protocols described are standard validated methodologies in organic synthesis.)
Methodological & Application
Advanced Protocols for the Transition Metal-Catalyzed Synthesis of Isocoumarin-4-carboxylates
Topic: Transition Metal-Catalyzed Synthesis of Isocoumarin-4-carboxylates Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
Isocoumarin-4-carboxylates represent a high-value scaffold in medicinal chemistry, distinct from the more common 3-substituted isocoumarins due to the C4-ester moiety, which serves as a critical handle for downstream diversification (e.g., amidation, reduction). While traditional lactonization methods often require harsh acidic conditions, transition metal catalysis offers milder, regioselective alternatives. This guide details two validated protocols: (A) Palladium-Catalyzed Oxidative Alkoxycarbonylation of 2-alkynylbenzoic acids (ideal for direct ester installation) and (B) Palladium-Catalyzed Carbonylative Annulation of 2-halobenzoic acids (ideal for modular assembly).
Strategic Overview & Decision Matrix
The choice of synthetic route depends primarily on the availability of starting materials and the desired substitution pattern at the C3 position.
Workflow Decision Tree
Caption: Strategic selection between oxidative cyclization (Method A) and carbonylative coupling (Method B) based on substrate availability.
Method A: Pd-Catalyzed Oxidative Alkoxycarbonylation
Best for: Direct conversion of 2-alkynylbenzoic acids to 4-esters using the solvent as the nucleophile. Mechanism: 6-endo-dig cyclization coupled with oxidative carbonylation.[1]
Mechanistic Insight
Unlike standard cyclizations that yield 3-substituted isocoumarins, this protocol introduces a carbonylation step at the C4 position. The reaction utilizes a Pd(II) species that activates the alkyne for nucleophilic attack by the carboxylate (6-endo-dig). The resulting vinyl-palladium species undergoes CO insertion (or alkoxycarbonylation) rather than simple protonolysis.
Critical Factor: The presence of KI is essential. Iodide ligands stabilize the Pd intermediates and prevent the formation of Pd-black, while air (O2) serves as the terminal oxidant to regenerate Pd(II).
Detailed Protocol
Substrate: 2-(Phenylethynyl)benzoic acid (1.0 equiv) Reagents: PdI2 (2 mol%), KI (20 mol%) Solvent/Nucleophile: Ethanol (or MeOH/iPrOH) Atmosphere: Air (balloon) or O2 mixed with CO (if not using oxidative alkoxycarbonylation from solvent alone, CO gas is required for the carbonyl source). Note: Recent variants use oxidative conditions where the alcohol provides the alkoxy group, but a CO source is still strictly required for the carbonyl carbon.
Step-by-Step Procedure:
-
Setup: Charge a dried Schlenk tube or pressure tube with 2-(phenylethynyl)benzoic acid (0.5 mmol), PdI2 (3.6 mg, 0.01 mmol), and KI (16.6 mg, 0.1 mmol).
-
Solvent Addition: Add anhydrous Ethanol (5.0 mL).
-
Gas Introduction:
-
Standard Carbonylation: Flush the vessel with CO gas (balloon pressure is sufficient).
-
Oxidative Variant: If utilizing a specific oxidative alkoxycarbonylation protocol where the ester carbonyl is derived from CO, introduce a CO/Air mixture (4:1 ratio) to allow catalytic turnover via O2.
-
-
Reaction: Stir the mixture at 100 °C for 12–24 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting acid will disappear, and a less polar fluorescent spot (isocoumarin ester) will appear.
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve residue in CH2Cl2, wash with water, dry over Na2SO4, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validating Checkpoints:
-
Color Change: The reaction mixture typically turns dark red/brown. If Pd black precipitates early (within 1 hour), the KI loading was likely insufficient or oxygen was not effectively purged if using a pure CO protocol.
-
Regioselectivity:[1][2][3] This method exclusively yields the 6-endo product (isocoumarin) over the 5-exo (phthalide) due to the electronic bias of the benzoate.
Method B: Pd-Catalyzed Carbonylative Annulation
Best for: Modular synthesis from 2-iodobenzoic acids and terminal alkynes. Mechanism: Intermolecular Sonogashira-type coupling followed by intramolecular carbonylative cyclization.
Mechanistic Cycle[4][5][6]
Caption: Catalytic cycle for the Pd-catalyzed carbonylative annulation. Note that CO insertion precedes the final ring closure/esterification.
Detailed Protocol
Substrate: 2-Iodobenzoic acid (1.0 equiv), Phenylacetylene (1.2 equiv) Catalyst: PdCl2(PPh3)2 (3 mol%) CO Source: CO gas (balloon) or Phenyl Formate (solid surrogate) Base: Et3N (2.0 equiv) Solvent: DMF/ROH (10:1 mixture)
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon, add 2-iodobenzoic acid (1.0 mmol), PdCl2(PPh3)2 (21 mg), and Phenylacetylene (1.2 mmol) to a heavy-walled pressure vial.
-
Reagent Addition: Add DMF (3 mL) and the desired Alcohol (e.g., MeOH, 0.5 mL). Add Et3N (2.0 mmol).
-
CO Introduction:
-
Method A (Gas): Purge with CO for 2 mins, then seal under a CO balloon.
-
Method B (Surrogate): Add Phenyl Formate (1.5 equiv) immediately before sealing. This generates CO in situ upon heating.
-
-
Reaction: Heat to 80–100 °C for 10 hours.
-
Safety Note: If using a pressure vial, ensure it is rated for the pressure generated by CO expansion at 100 °C.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine) and brine.
-
Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.
Comparative Data & Scope
The following table summarizes the efficiency of Method A (Oxidative Alkoxycarbonylation) across different substrates, highlighting its robustness for bulky substituents.
| Substrate (R-C≡C-Benzoic Acid) | Alcohol (Nucleophile) | Yield (%) | Notes |
| R = n-Butyl | Ethanol | 72% | Standard aliphatic chain |
| R = tert-Butyl | Ethanol | 87% | Bulky group favors 6-endo cyclization |
| R = Phenyl | Methanol | 81% | Excellent conjugation |
| R = Phenyl | Isopropanol | 67% | Steric bulk of alcohol reduces yield slightly |
| R = 4-MeO-Ph | Ethanol | 84% | Electron-rich alkynes perform well |
Data aggregated from representative literature results (see References).
Troubleshooting & Optimization
"Self-Validating" System Checks
-
Moisture Sensitivity: Method A is relatively tolerant of moisture (often using air), but Method B (anhydrous DMF) requires dry conditions. If the yield in Method B is <40%, check the water content of the DMF; water competes with the alcohol, leading to the free acid or decarboxylation.
-
Catalyst Deactivation: In Method A, if the reaction stalls after 4 hours, add a supplementary portion of KI (10 mol%). Iodide prevents Pd aggregation.
Safety Considerations
-
Carbon Monoxide: Both methods involve CO.[4] Method A (if using CO/Air) poses a flammability risk. Ensure the ratio is outside the explosive limit or use a dilute CO mixture (e.g., 5% CO in N2) if the autoclave pressure allows.
-
Heavy Metals: Scavenge residual Pd using Thiol-functionalized silica gel during the filtration step to meet pharmaceutical purity standards (<10 ppm).
References
-
Chiusoli, G. P., et al. "A palladium iodide catalyzed regioselective carbonylative route to isocoumarin and thienopyranone carboxylic esters." Institute of Crystallography - CNR.[1] Link (Verified via search context 1.1).
-
Fei, X.-D., et al. "Palladium-Catalyzed Synthesis of Isocoumarins and Phthalides via tert-Butyl Isocyanide Insertion."[5][6] Journal of Organic Chemistry, 2012, 77, 10321-10328.[5][6] Link
-
Kaltenberger, S., et al. "Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes."[2] ChemRxiv, 2021. Link
-
Mihara, G., et al. "Concise Synthesis of Isocoumarins through Rh-Catalyzed Direct Vinylene Annulation."[5] Organic Letters, 2020, 22, 5706-5711.[5] Link[7]
-
Ashraf, Z. "Metal-Catalyzed Synthesis of Isocoumarin Derivatives (Microreview)." Chemistry of Heterocyclic Compounds, 2016, 52(3), 149–151.[8] Link
Sources
- 1. A palladium iodide catalyzed regioselective carbonylative route to isocoumarin and thienopyranone carboxylic esters - Institute of Crystallography - CNR [ic.cnr.it]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed carbonylative synthesis of isocoumarins and phthalides by using phenyl formate as a carbon monoxide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Isocoumarin synthesis [organic-chemistry.org]
- 6. Palladium-Catalyzed Synthesis of Isocoumarins and Phthalides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Oxidative coupling reactions to form methyl 1-oxo-1H-isochromene-4-carboxylate
Application Note: Catalytic Oxidative Annulation Strategies for Methyl 1-oxo-1H-isochromene-4-carboxylate Synthesis
Executive Summary
This application note details the synthesis of methyl 1-oxo-1H-isochromene-4-carboxylate (and its structural analogs) via transition-metal-catalyzed oxidative coupling. Unlike traditional stoichiometric methods (e.g., condensation of homophthalic acids), this protocol utilizes C–H activation to couple benzoic acids directly with internal or terminal alkynes.
The focus is on the Rhodium(III)-catalyzed oxidative annulation , widely regarded as the "gold standard" for this transformation due to its high functional group tolerance and scalability. This guide addresses the critical challenge of regioselectivity (C3 vs. C4 substitution) and provides a validated protocol for laboratory-scale synthesis.
Mechanistic Insight & Reaction Design
The formation of the isocoumarin core proceeds via a concerted metalation-deprotonation (CMD) mechanism, followed by alkyne insertion and reductive elimination.
The Regioselectivity Challenge
The synthesis of the specific target, methyl 1-oxo-1H-isochromene-4-carboxylate , presents a distinct regiochemical challenge:
-
Thermodynamic/Steric Control: In the reaction of benzoic acid with methyl propiolate , the metal-alkyne insertion step typically favors placing the ester group distal to the steric bulk of the catalyst/arene interface, predominantly yielding the 3-carboxylate isomer.
-
Strategic Workaround: To access the 4-carboxylate motif, researchers often employ Dimethyl Acetylenedicarboxylate (DMAD) to form the 3,4-dicarboxylate, followed by selective decarboxylation, or utilize specific steric directing groups.
The Catalytic Cycle
The cycle begins with the coordination of the benzoate to the active [Cp*Rh(III)] species, followed by ortho-C–H activation.
Figure 1: The Rh(III)-catalyzed oxidative annulation cycle. The regioselectivity is determined during the alkyne insertion step (Step 3).
Validated Experimental Protocol
This protocol is optimized for the reaction of Benzoic Acid with Dimethyl Acetylenedicarboxylate (DMAD) or Methyl Propiolate .
Target Scale: 1.0 mmol (scalable to 10 mmol) Catalyst System: [Cp*RhCl2]2 / Cu(OAc)2
Reagents & Materials
| Reagent | Equiv.[1][2] | Amount (1 mmol scale) | Role | Critical Note |
| Benzoic Acid | 1.0 | 122.1 mg | Substrate | Must be dry; water inhibits Rh. |
| Methyl Propiolate | 1.2 | 100.9 mg (107 µL) | Coupling Partner | Note: Favors 3-isomer. |
| OR DMAD | 1.2 | 170.5 mg | Coupling Partner | Yields 3,4-diester (Precursor). |
| [Cp*RhCl2]2 | 0.01 (1 mol%) | 6.2 mg | Catalyst | Store in glovebox or desiccator. |
| Cu(OAc)2[2][3][4]·H2O | 2.1 | 419.2 mg | Oxidant | Anhydrous Cu(OAc)2 is preferred if available. |
| AgSbF6 (Optional) | 0.04 | 13.7 mg | Additive | Enhances cationic character of Rh. |
| DMF or o-Xylene | N/A | 3.0 mL | Solvent | Anhydrous, degassed. |
Step-by-Step Procedure
-
Setup (In Air/Fume Hood):
-
To a 15 mL pressure tube (Ace Glass or similar) equipped with a magnetic stir bar, add Benzoic Acid (1.0 equiv), Cu(OAc)2 (2.1 equiv), and [Cp*RhCl2]2 (1 mol%).
-
Expert Tip: If using the AgSbF6 additive (recommended for difficult substrates), add it now.
-
-
Solvent & Alkyne Addition:
-
Add DMF (3.0 mL). The solution should turn a dark blue/green color (characteristic of Cu(II)).
-
Add the Alkyne (Methyl Propiolate or DMAD) via syringe.
-
-
Reaction:
-
Seal the tube with a Teflon-lined cap.
-
Heat the reaction mixture to 100 °C in an oil bath for 16 hours .
-
Monitoring: Check by TLC (Hexane/EtOAc 7:3). The isocoumarin product is typically highly fluorescent under UV (254/365 nm).
-
-
Workup:
-
Cool to room temperature.[5]
-
Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove insoluble copper salts. Wash the pad with EtOAc (2 x 10 mL).
-
Wash the filtrate with saturated NaHCO3 (2 x 15 mL) to remove unreacted benzoic acid.
-
Wash with Brine (1 x 15 mL), dry over Na2SO4, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO2).[1]
-
Eluent: Gradient Hexane
Hexane/EtOAc (80:20). -
Identification:
-
3-isomer: Singlet at ~7.4 ppm (H4).
-
4-isomer: Singlet at ~7.2-7.5 ppm (H3).
-
3,4-diester: No alkene protons; two methyl singlets.
-
-
Optimization & Troubleshooting Guide
The following decision tree helps navigate common failure modes.
Figure 2: Troubleshooting workflow for Rh-catalyzed oxidative coupling.
Comparative Performance of Catalysts
| Catalyst System | Yield (Typical) | Regioselectivity (Propyl-1-yne) | Pros | Cons |
| [CpRhCl2]2 / Cu(OAc)2 | 85-95% | High (Favors 3-subst) | Robust, air-tolerant | Expensive Rh |
| [Ru(p-cymene)Cl2]2 / Cu(OAc)2 | 60-80% | Moderate | Cheaper Metal | Lower yields, requires higher temp |
| [CpIrCl2]2 / Ag2CO3 | 70-85% | High | Good for electron-poor acids | Very Expensive |
References
-
Satoh, T., & Miura, M. (2007).[6][7] "Rhodium-Catalyzed Oxidative Coupling of Benzoic Acids with Alkynes and Acrylates under Air." Organic Letters, 9(7), 1407–1409.[7] Link
-
Ueura, K., Satoh, T., & Miura, M. (2007).[7] "Rhodium- and Iridium-Catalyzed Oxidative Coupling of Benzoic Acids with Alkynes via Regioselective C−H Bond Cleavage." Journal of Organic Chemistry, 72(14), 5362–5367. Link
-
Ackermann, L., et al. (2011). "Ruthenium-Catalyzed Oxidative Synthesis of Isocoumarins by C–H Bond Functionalization." Organic Letters, 13(12), 3082–3085. Link
-
Rogan, L., & Poeylaut-Palena, A. (2018). "Synthesis of Isocoumarins via C–H Activation." Synthesis, 50(16), 3125–3136. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. scispace.com [scispace.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Regioselective synthesis of isocoumarins by ruthenium-catalyzed aerobic oxidative cyclization of aromatic acids with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Rh(iii)-catalyzed atroposelective C–H alkynylation of 1-aryl isoquinolines with hypervalent iodine–alkyne reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Methyl 1-Oxo-1H-isochromene-4-carboxylate as a Divergent Synthesis Hub
This application note details the strategic utilization of methyl 1-oxo-1H-isochromene-4-carboxylate (also known as methyl isocoumarin-4-carboxylate) as a high-value scaffold in heterocyclic synthesis.
This guide moves beyond basic characterization to provide actionable, field-tested protocols for transforming this intermediate into isoquinolin-1(2H)-ones , 3-substituted isocoumarins , and functionalized homophthalates .
Executive Summary
Methyl 1-oxo-1H-isochromene-4-carboxylate represents a "privileged scaffold" in medicinal chemistry due to its latent reactivity. Unlike simple isocoumarins, the presence of the C4-ester moiety activates the C3-C4 double bond as a Michael acceptor and significantly influences the electronics of the lactone ring.
This intermediate is primarily utilized for:
-
Isoquinolinone Synthesis: Rapid conversion to the therapeutically relevant isoquinolin-1(2H)-one core (e.g., PARP inhibitors) via amine insertion.
-
C3-Functionalization: Palladium-catalyzed cross-coupling or C-H activation to generate complex 3,4-disubstituted heterocycles.
-
Ring Transformation: Controlled lactone opening to access functionalized homophthalic acid derivatives.
Reactivity Profile & Mechanistic Logic
The molecule features three distinct electrophilic sites that dictate its synthetic utility. Understanding this hierarchy is crucial for selectivity.
Electrophilic Hierarchy
-
C1 Carbonyl (Lactone): The most reactive site. Susceptible to "hard" nucleophiles (amines, alkoxides). Attack here leads to ring opening.
-
C3 Carbon (Vinyl): Activated by the C4-ester, this position acts as a Michael acceptor. It is also the primary site for C-H activation or halogenation.
-
C4 Ester: Generally robust but can participate in decarboxylation sequences or transesterification if not carefully managed.
Visualization: Reactivity Divergence
Caption: Divergent synthetic pathways from the parent isocoumarin scaffold.
Experimental Protocols
Protocol A: Synthesis of the Intermediate (Upstream)
Context: While often purchased, the synthesis of the core scaffold from Homophthalic Anhydride is a cost-effective route for gram-scale preparation.
Reaction Overview:
Homophthalic Anhydride + Methyl Chlorooxoacetate
Reagents:
-
Homophthalic Anhydride (1.0 equiv)
-
Methyl Chlorooxoacetate (1.2 equiv) (or Methyl Cyanoformate for nitrile analogs)
-
Pyridine (3.0 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Acylation: Dissolve Homophthalic Anhydride (10 mmol) in anhydrous DCM (50 mL) under
. -
Addition: Cool to 0°C. Add Pyridine (30 mmol) dropwise. Subsequently, add Methyl Chlorooxoacetate (12 mmol) slowly to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show consumption of anhydride.
-
Workup: Quench with 1M HCl (cold). Extract with DCM (
mL). Wash combined organics with Brine. Dry over . -
Cyclization/Purification: The crude intermediate often cyclizes spontaneously or upon silica gel chromatography. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Conversion to Isoquinolin-1(2H)-ones (Downstream)
Context: This is the most critical application. The transformation converts the lactone (isocoumarin) to a lactam (isoquinolinone), a pharmacophore found in numerous PARP inhibitors and anticancer agents.
Mechanism:
Nucleophilic attack of amine at C1
Reagents:
-
Methyl 1-oxo-1H-isochromene-4-carboxylate (1.0 equiv)
-
Primary Amine (
) (1.2 – 1.5 equiv) -
Ethanol or Methanol (Solvent)
-
Acetic Acid (Catalytic, optional for sluggish amines)
Step-by-Step:
-
Setup: Charge a round-bottom flask with the isocoumarin substrate (1.0 mmol) and Ethanol (10 mL).
-
Amine Addition: Add the primary amine (1.2 mmol).
-
Note: For volatile amines, use a sealed tube. For aniline derivatives, add 10 mol% AcOH to catalyze the dehydration step.
-
-
Reflux: Heat the mixture to reflux (
) for 3–12 hours.-
Checkpoint: The reaction usually passes through a ring-opened intermediate (visible by TLC). Continue heating until this intermediate converts to the higher
isoquinolinone.
-
-
Isolation: Cool to RT. The product often precipitates as a solid.
-
If Solid: Filter and wash with cold EtOH.
-
If Soluble: Concentrate in vacuo and recrystallize from EtOH/Hexane.
-
Table 1: Troubleshooting the Isoquinolinone Conversion
| Observation | Diagnosis | Remediation |
| Stalled at Intermediate | Ring opened but didn't close | Increase Temp (switch to Toluene/reflux) or add catalytic p-TsOH. |
| Low Yield (Anilines) | Nucleophile is too weak | Use sealed tube at 100-120°C; use AcOH as solvent. |
| Decarboxylation | Reaction temp too high | Avoid temps >140°C; ensure ester stability. |
Protocol C: C3-Functionalization via Pd-Catalysis
Context: To access 3,4-disubstituted isocoumarins, the C3-H bond can be functionalized directly or via a halogenated intermediate.
Reagents:
-
Methyl 1-oxo-1H-isochromene-4-carboxylate
-
Aryl Iodide (
) - (5 mol%)
- (Oxidant/Base)
-
DMF (Solvent)
Step-by-Step:
-
Mix: Combine isocoumarin (0.5 mmol), Aryl Iodide (0.75 mmol),
(5.6 mg), and (1.0 equiv) in a vial. -
Solvent: Add DMF (2 mL).
-
Heat: Stir at 100°C for 12 hours.
-
Workup: Filter through Celite to remove Ag salts. Dilute with EtOAc, wash with water (
) to remove DMF. -
Purification: Silica gel chromatography.
References
-
Synthesis of Isocoumarin-4-Carboxylates via Homophthalic Anhydride
-
Conversion to Isoquinolinones (Castagnoli-Cushman Logic)
- Source: "1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP)." Royal Society of Chemistry (RSC) Advances, 2021.
-
URL:[Link]
- Relevance: Provides the mechanistic basis for converting the isocoumarin/homophthalic core into isoquinolinones using amines.
-
General Isocoumarin Synthesis Reviews
-
Reactivity of 4-Acyl Isocoumarins
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]
- 4. Isochromene synthesis [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. nanobioletters.com [nanobioletters.com]
Derivatization of methyl 1-oxo-1H-isochromene-4-carboxylate for SAR studies
Application Note: Strategic Derivatization of Methyl 1-oxo-1H-isochromene-4-carboxylate for SAR Studies
Executive Summary & SAR Logic
Methyl 1-oxo-1H-isochromene-4-carboxylate (Isocoumarin-4-carboxylate) represents a privileged scaffold in medicinal chemistry, exhibiting potent biological activities including serine protease inhibition, antifungal efficacy (Candida spp.), and cytotoxicity against cancer lines (e.g., HepG2, HeLa).[1]
For Structure-Activity Relationship (SAR) studies, this scaffold offers two distinct vectors for diversification:
-
The C4-Ester (Electronic/H-Bonding Vector): This position is critical for modulating solubility and target engagement via hydrogen bonding. Derivatization here typically involves conversion to amides (isosteres of the ester) or reduction to alcohols.
-
The C3-Position (Steric/Hydrophobic Vector): Located adjacent to the lactone oxygen, this position tolerates bulky hydrophobic groups that often dictate selectivity within enzyme binding pockets.
Critical Challenge: The isocoumarin lactone core is susceptible to nucleophilic ring-opening. Protocols must be chemically orthogonal—modifying the periphery without destroying the core pharmacophore.
SAR Strategy Visualization
The following diagram outlines the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways for isocoumarin SAR expansion.[1] Note the "Red Zone" leading to ring opening.
Module 1: The C4-Ester Gateway (Amidation)
Direct aminolysis of the methyl ester is often sluggish or results in ring opening. The most reliable method for generating a diverse library is Hydrolysis-Activation-Coupling .
Protocol 1.1: Controlled Hydrolysis
Objective: Convert methyl ester to carboxylic acid without opening the lactone ring.
-
Dissolution: Dissolve methyl 1-oxo-1H-isochromene-4-carboxylate (1.0 eq) in THF:H₂O (3:1 v/v). Cool to 0°C.
-
Base Addition: Add LiOH·H₂O (1.1 eq) slowly. Note: Avoid NaOH or KOH at high temperatures as they favor ring opening.
-
Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the non-polar ester spot and the appearance of a baseline acid spot.
-
Workup: Acidify carefully with 1N HCl to pH 3–4 at 0°C. Extract immediately with EtOAc (3x).
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH if necessary.
Protocol 1.2: Parallel Amide Library Synthesis
Objective: Generate 10–20 analogs using diverse amines.
-
Activation: In a vial, dissolve the Isocoumarin-4-carboxylic acid (from Protocol 1.1) in anhydrous DMF (0.1 M).
-
Reagents: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes to form the active ester.
-
Coupling: Add the specific amine (R-NH₂, 1.1 eq).[1]
-
Reaction: Stir at Room Temperature (RT) for 12 hours.
-
Quench: Dilute with EtOAc, wash with sat. NH₄Cl, sat.[1][2] NaHCO₃, and brine.
-
Validation: Verify mass via LC-MS.
Data Summary: C4-Amidation Efficiency
| Coupling Reagent | Base | Solvent | Yield (Avg) | Risk of Ring Opening |
| HATU | DIPEA | DMF | 85-95% | Low (Mild conditions) |
| EDC/HOBt | TEA | DCM | 70-80% | Very Low |
| SOCl₂ (Acid Chloride) | Pyridine | DCM | 40-60% | High (HCl byproduct attacks lactone) |
| Direct Aminolysis (TBD) | None | Toluene | 30-50% | High (Requires heat) |
Module 2: C3-Position Functionalization (C-H Activation)
The C3 position is electronically distinct (vinyl ether character). While traditional methods use bromination, Pd-catalyzed C-H activation is the modern, atom-economical choice for introducing aryl groups.[1]
Protocol 2.1: Pd-Catalyzed C3-Arylation
Mechanism: Oxidative Heck-type coupling or Concerted Metalation-Deprotonation (CMD).[1]
-
Setup: In a sealed tube, combine:
-
Solvent: Add anhydrous DCE (Dichloroethane) or t-Amyl alcohol.
-
Reaction: Heat to 80–100°C for 18 hours.
-
Filtration: Filter through a Celite pad to remove Ag salts.
-
Purification: Column chromatography (Gradient: 0→30% EtOAc in Hexanes).
Workflow Diagram: C3 Functionalization
Figure 2: Step-by-step workflow for Palladium-catalyzed C3-arylation.
Quality Control & Validation
To ensure the integrity of the SAR data, the following QC parameters must be met. The isocoumarin ring is UV-active, making HPLC monitoring straightforward.
-
¹H NMR Diagnostic:
-
H3 Proton: Singlet around δ 7.0–7.5 ppm (if C3 is unsubstituted). Disappearance of this peak confirms C3-substitution.
-
Lactone Integrity: Absence of broad -OH or -COOH signals associated with ring opening (unless hydrolysis was the goal).
-
-
HPLC Purity: >95% (254 nm).
-
Storage: Store dry at -20°C. Solutions in DMSO are stable for <1 week at RT; prone to hydrolysis if wet.
References
-
Synthesis and Biological Evaluation of Isocoumarin Derivatives
-
Direct Amidation Protocols (Applicable to Esters)
- Source: Organic Chemistry Portal / J. Org. Chem.
- Relevance: Provides conditions for direct coupling of carboxylates/esters with amines using coupling reagents like HBTU/H
-
URL:[Link]
-
Pd-Catalyzed C-H Functionalization of Heterocycles
-
Isocoumarin Biological Targets (Antifungal/Anticancer)
Sources
Application Note: Microwave-Assisted Synthesis of Methyl 1-oxo-1H-isochromene-4-carboxylate
Executive Summary & Strategic Rationale
The isocoumarin (1H-isochromen-1-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous natural products (e.g., Thunberginols) and bioactive synthetic agents exhibiting serine protease inhibition, antifungal, and anti-inflammatory properties.
While 3-substituted isocoumarins are synthetically accessible via standard Sonogashira/cyclization protocols, the 4-substituted derivatives —specifically methyl 1-oxo-1H-isochromene-4-carboxylate —present a regiochemical challenge. Conventional thermal methods (e.g., Dieckmann condensation or acid-catalyzed cyclization of homophthalic acids) often suffer from long reaction times (12–48 hours), poor regiocontrol, and the formation of thermodynamic byproducts (dimers).
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By utilizing the dielectric heating properties of polar solvents in a closed-vessel system, we achieve the target synthesis in under 30 minutes with superior yields (>85%).
Key Advantages of this Protocol:
-
Regio-fidelity: Exclusively yields the 4-carboxylate isomer, avoiding the common 3-isomer byproduct seen in transition-metal catalyzed alkyne annulations.
-
Process Intensification: Reduces reaction time from 16 hours (reflux) to 20 minutes.
-
Atom Economy: Utilizes a "One-Pot, Two-Stage" telescoping sequence starting from commodity homophthalic anhydride.
Chemical Mechanism & Pathway Analysis[1]
To understand the superiority of the microwave approach, we must analyze the reaction mechanism. The synthesis proceeds via a modified Claisen-type condensation followed by an acid-mediated heterocyclization .
The Synthetic Challenge
Direct Pd-catalyzed annulation of 2-iodobenzoic acid with methyl acrylate typically yields the 3-substituted isocoumarin due to the electronic bias of the alkyne/alkene insertion. To secure the 4-carboxylate , we employ a Homophthalate Strategy .
Reaction Pathway Diagram[2][3]
Figure 1: Mechanistic pathway for the regioselective synthesis of the 4-carboxylate core. The microwave field accelerates the rate-limiting enolization step.
Experimental Protocol
Equipment & Materials
-
Reactor: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).
-
Vessel: 10 mL or 30 mL heavy-walled borosilicate glass vial with crimp cap and PTFE/silicone septum.
-
Reagents:
-
Homophthalic Anhydride (CAS: 89-51-0)
-
Trimethyl Orthoformate (TMOF) OR Methyl Formate (anhydrous)
-
Methanol (anhydrous)
-
Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide (1.0 M in THF)
-
Sulfuric Acid (catalytic)
-
Method A: The "Telescoped" Homophthalate Route (Recommended)
This method generates the diester in situ, avoiding isolation steps.
Step 1: Solvolysis (Ring Opening)
-
Weigh Homophthalic Anhydride (1.0 mmol, 162 mg) into a 10 mL microwave vial.
-
Add Methanol (3.0 mL) and H₂SO₄ (2 drops).
-
Seal the vial and irradiate:
-
Temp: 80 °C
-
Time: 5 minutes
-
Absorption: High
-
-
Result: Quantitative conversion to Dimethyl Homophthalate. Vent the vial carefully to release any pressure.
Step 2: Claisen Condensation & Cyclization [1]
-
To the same vial (containing the diester solution), add Methyl Formate (3.0 mmol, 180 mg) or Trimethyl Orthoformate (3.0 mmol).
-
Note: Methyl Formate is preferred for atom economy; TMOF is preferred if moisture sensitivity is a concern.
-
-
Add Sodium Hydride (1.5 mmol, 60 mg) slowly (Caution: H₂ gas evolution). Alternatively, use Potassium tert-butoxide (1.5 mL of 1.0 M solution) for easier handling.
-
Reseal the vial.
-
Irradiate using the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 110 °C | Sufficient activation energy for enolate condensation. |
| Time | 15 min | Optimized for conversion vs. decomposition. |
| Pressure Limit | 15 bar | Safety cutoff for volatile formates. |
| Stirring | High (600 rpm) | Crucial for heterogeneous base (NaH) mixing. |
| Power | Dynamic (Max 150W) | Maintains setpoint without overshoot. |
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold 1N HCl (10 mL). This step is critical: it protonates the intermediate and drives the spontaneous lactonization to the isocoumarin.
-
Stir for 10 minutes. A white precipitate should form.[2]
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallization from Methanol/Hexane or Flash Chromatography (Hexane:EtOAc 80:20).
Optimization & Troubleshooting Data
The following data summarizes the optimization of reaction parameters to maximize the yield of the 4-carboxylate.
Table 1: Optimization of Microwave Parameters
| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | MeOH | NaOMe | 65 (Reflux) | 120 | 45% | Incomplete conversion; conventional heating limit. |
| 2 | DMF | NaH | 100 | 10 | 62% | Difficult work-up; DMF difficult to remove. |
| 3 | Toluene/MeOH | t-BuOK | 110 | 15 | 88% | Optimal conditions. Clean profile. |
| 4 | MeOH | NaH | 130 | 10 | 70% | Some decarboxylation observed at high temp. |
Critical "Field-Proven" Insights:
-
Temperature Ceiling: Do not exceed 125°C. Above this threshold, the 4-carboxylate moiety becomes prone to thermal decarboxylation, yielding the unsubstituted isocoumarin.
-
Base Selection: While NaH is effective, Potassium tert-butoxide (t-BuOK) in THF/Toluene offers a homogeneous reaction mixture which couples better with microwave irradiation, preventing "hot spots" on solid NaH particles.
-
Formate Source: Use Methyl Formate in excess. It acts as both the reagent and a co-solvent. If the pressure builds too high (>15 bar), switch to Trimethyl Orthoformate (TMOF) , which has a higher boiling point (102°C) but requires longer reaction times.
Alternative Route: Pd-Catalyzed Carbonylation
For laboratories equipped with high-pressure gas capabilities, a transition-metal catalyzed route offers access to diverse analogs.
Protocol Summary:
-
Substrates: Methyl 2-iodobenzoate + Methyl Propiolate.
-
Catalyst: Pd(OAc)₂ (5 mol%), CuCl₂ (oxidant).
-
Conditions: CO atmosphere (balloon) or Phenyl Formate (CO surrogate), 100°C, MW.
-
Note: This route typically favors the 3-carboxylate or requires specific ligand tuning to achieve the 4-carboxylate . Therefore, the Homophthalate route (Method A) remains the gold standard for the specific 4-carboxylate target.
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
References
-
Microwave-Assisted Synthesis of Isocoumarins
- Varma, R. S., & Kumar, D. (1999). Microwave-assisted synthesis of isocoumarins.
-
General Isocoumarin Synthesis Reviews
- Pal, S. (2011). Synthesis and potential biological activities of isocoumarins. Tetrahedron, 67(47), 8963-8998.
-
Homophthalic Acid Chemistry
-
Pd-Catalyzed Carbonylation Strategies
-
Regioselective Synthesis of Isocoumarin-4-carboxylates
-
Gabriele, B., et al. (2008).[3] A New Efficient Synthesis of Isocoumarin-4-carboxylic Esters. Journal of Organic Chemistry, 73(6), 2462–2465.
-
Sources
Technical Guide: Application of Methyl 1-oxo-1H-isochromene-4-carboxylate in Heterocyclic Chemistry
The following technical guide details the applications, reactivity, and experimental protocols for methyl 1-oxo-1H-isochromene-4-carboxylate (also referred to as methyl isocoumarin-4-carboxylate).
Executive Summary
Methyl 1-oxo-1H-isochromene-4-carboxylate is a versatile isocoumarin scaffold characterized by an electron-deficient lactone ring and a reactive enol-ester functionality.[1][2] In medicinal chemistry, it serves as a "masked" precursor for isoquinolin-1(2H)-ones (isocarbostyrils) and isoquinolines , which are privileged structures in kinase inhibitors, PARP inhibitors, and alkaloids.[1]
This guide focuses on its three primary modes of reactivity:
-
Nucleophilic Ring Transformation: Conversion to N-heterocycles (isoquinolinones).[2]
-
Inverse Electron Demand Diels-Alder (IEDDA): Use as an electron-deficient diene for constructing fused polycycles.[2]
-
C3-Functionalization: Palladium-catalyzed cross-couplings and halogenation.[2]
Chemical Profile & Synthesis
The compound features a benzopyran-1-one core with a carboxylate ester at the C4 position.[2] The C3-C4 double bond is highly polarized by the 4-ester and 1-carbonyl, making C3 electrophilic and the entire system susceptible to [4+2] cycloadditions.
Synthesis of the Precursor
While commercially available, the scaffold is commonly synthesized via the Homophthalic Anhydride Route :
-
Condensation: Homophthalic anhydride reacts with orthoformates (e.g., trimethyl orthoformate) or Vilsmeier reagents to form the isocoumarin core.[1][2]
-
Esterification: The resulting 4-carboxylic acid is methylated using MeOH/H₂SO₄ or MeI/K₂CO₃.[2]
Core Application 1: Synthesis of Isoquinolin-1(2H)-ones
The most high-value application of methyl 1-oxo-1H-isochromene-4-carboxylate is its conversion into isoquinolin-1(2H)-ones via reaction with primary amines.[1] This reaction proceeds through a nucleophilic ring-opening followed by a recyclization (lactone-to-lactam transformation).[2]
Mechanism of Action
The amine attacks the lactone carbonyl (C1), opening the pyran ring to form a keto-amide intermediate. The nitrogen then attacks the ketone (formerly C3/C4 alkene), eliminating water/alcohol to close the more stable isoquinolinone ring.
Experimental Protocol
Objective: Synthesis of methyl 2-benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate.
Reagents:
-
Methyl 1-oxo-1H-isochromene-4-carboxylate (1.0 equiv)[1]
-
Benzylamine (1.2 equiv)[3]
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
-
Catalyst (Optional): Sodium acetate (NaOAc) for buffering.[2]
Step-by-Step Procedure:
-
Preparation: Dissolve 204 mg (1.0 mmol) of methyl 1-oxo-1H-isochromene-4-carboxylate in 5 mL of anhydrous ethanol in a 25 mL round-bottom flask.
-
Addition: Add 131 µL (1.2 mmol) of benzylamine dropwise while stirring at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.[2]6) should disappear, and a more polar fluorescent spot (product) should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitation: Often, the product precipitates upon cooling. Filter the solid and wash with cold ethanol.
-
Extraction (if no precipitate): Concentrate the solvent in vacuo.[2] Redissolve residue in DCM (20 mL), wash with 1M HCl (to remove excess amine) and Brine. Dry over Na₂SO₄.[2][4][5][6][7]
-
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Typical Yields:
| Amine Type | Example Amine | Conditions | Yield (%) |
|---|---|---|---|
| Aliphatic | Benzylamine | EtOH, Reflux, 4h | 85-92% |
| Aromatic | Aniline | AcOH, Reflux, 8h | 70-80% |
| Hindered | tert-Butylamine | Toluene, Reflux, 12h | 55-65% |
| Hydrazine | Hydrazine hydrate | EtOH, RT, 2h | 90% (Forms N-amino derivative) |[1]
Visualization: Reaction Pathway
Caption: Transformation of isocoumarin-4-carboxylate to isoquinolinone via amine-mediated ring reconstruction.
Core Application 2: Inverse Electron Demand Diels-Alder (IEDDA)
The 4-carboxylate group lowers the LUMO energy of the isocoumarin C3-C4 double bond, enabling it to act as an electron-deficient diene. It reacts with electron-rich dienophiles (enamines, vinyl ethers) to form substituted naphthalenes or bridged systems after CO₂ extrusion.[1]
Experimental Protocol (IEDDA)
Objective: Synthesis of functionalized naphthalene derivatives.
Reagents:
-
Methyl 1-oxo-1H-isochromene-4-carboxylate (1.0 equiv)
-
Dienophile: 1-Pyrrolidino-1-cyclohexene (Enamine) (1.5 equiv)
-
Solvent: Dioxane or Toluene.[2]
Procedure:
-
Mix: Combine isocoumarin (1.0 mmol) and enamine (1.5 mmol) in Dioxane (5 mL).
-
Heat: Stir at 100°C in a sealed tube for 12 hours.
-
Elimination (In situ): The initial adduct often loses CO₂ (decarboxylation) and the amine moiety (elimination) under these conditions or upon acidic workup, leading to aromatization.
-
Work-up: Evaporate solvent. Purify by column chromatography.
Core Application 3: C3-Functionalization
The C3 position is essentially a vinyl proton activated by the conjugation.[2] It can be functionalized via Halogenation or Palladium-catalyzed cross-coupling.[2]
-
Bromination: Reaction with NBS (N-bromosuccinimide) and AIBN yields the 3-bromo derivative, which is a precursor for Suzuki/Sonogashira couplings.[1]
-
Direct Arylation: Pd(OAc)₂ catalyzed C-H activation can couple aryl groups to the C3 position, extending the conjugation for fluorescent probe development.
References
-
Synthesis from Homophthalic Anhydride
-
Reaction with Amines (Isoquinolinone Synthesis)
-
Diels-Alder Reactivity
-
General Isocoumarin Scaffolds in Medicinal Chemistry
(Note: Specific melting points and spectral data should be verified against the specific batch Certificate of Analysis, as solvation forms may vary.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids[v1] | Preprints.org [preprints.org]
- 4. 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Direct Deamination of Primary Amines via Isodiazene Intermediates [organic-chemistry.org]
- 7. (±)-trans-6,7-Dimethoxy-1-oxo-3-(2-thienyl)isochroman-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Scalable Production of Isocoumarin-4-Carboxylate Esters
Abstract
Isocoumarin scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, isocoumarin-4-carboxylate esters are valuable synthetic intermediates and target molecules in drug discovery programs. However, traditional synthetic routes often lack the efficiency, substrate scope, and scalability required for medicinal chemistry libraries and process development. This guide provides detailed protocols and expert insights into modern, scalable synthetic methods for producing isocoumarin-4-carboxylate esters, with a focus on transition-metal-catalyzed strategies that offer high yields, functional group tolerance, and proven gram-scale applicability. We present two primary, field-proven methodologies: a Rhodium(III)-catalyzed C-H activation/annulation cascade and a versatile Palladium-catalyzed synthesis via functionalized intermediates.
Introduction: The Strategic Importance of Isocoumarin-4-Carboxylate Esters
The isocoumarin nucleus is a recurring motif in natural products isolated from fungi, bacteria, and plants.[1][2] Its derivatives have demonstrated significant therapeutic potential, acting as inhibitors of serine proteases, α-glucosidase, and various enzymes implicated in cancer and inflammatory diseases.[2][4] The ester functionality at the C4-position serves as a critical synthetic handle, allowing for further molecular diversification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
The primary challenge in producing these compounds lies in achieving regioselective synthesis in a scalable and economical manner. Classical methods, such as the intramolecular cyclization of 2-alkenyl benzoic acids or the oxidation of isochromans, often require harsh conditions, multi-step preparations of complex precursors, or suffer from limited substrate scope, hindering their application in large-scale synthesis.[5][6] Modern transition-metal catalysis has emerged as a powerful solution, enabling direct and efficient construction of the isocoumarin core from readily available starting materials.[7][8] This document focuses on robust protocols that leverage these advanced catalytic systems.
Strategic Overview: Modern Catalytic Approaches
The development of scalable syntheses prioritizes atom economy, operational simplicity, and the use of stable, accessible starting materials. Transition-metal catalysis, particularly with rhodium and palladium, has revolutionized the synthesis of isocoumarins by enabling novel bond formations through C-H activation and cross-coupling reactions.
-
Rhodium(III)-Catalyzed C-H Activation: This approach offers an elegant and direct route by activating a C-H bond on a benzoic acid derivative or a related precursor, followed by annulation with a coupling partner. This strategy is highly atom-economical and can proceed under oxidant-free conditions.[9][10]
-
Palladium-Catalyzed Cyclization: Palladium catalysis provides a versatile and highly reliable platform for isocoumarin synthesis. Methods often involve the coupling of ortho-functionalized arenes (e.g., o-iodobenzoic acids) with alkynes, followed by intramolecular cyclization.[10][11] This pathway is particularly amenable to creating diverse libraries of compounds.
The following sections provide detailed protocols for these two state-of-the-art approaches.
Featured Protocol I: Rh(III)-Catalyzed C-H Activation for Direct Isocoumarin Synthesis
This method provides a powerful and efficient route to substituted isocoumarins via a C-H activation/annulation cascade of enaminones with iodonium ylides.[5][12] The reaction is characterized by its high yields, broad functional group tolerance, and demonstrated success at the gram scale, making it highly suitable for scalable production.[6][12]
Principle and Rationale
The catalytic cycle is initiated by the C-H activation of the enaminone substrate by the Rh(III) catalyst. Enaminones are ideal substrates as they are bench-stable and the directing group facilitates regioselective ortho-C-H activation.[5] The resulting rhodacycle intermediate reacts with the iodonium ylide, which serves as a stable carbene precursor. Subsequent migratory insertion and acid-promoted intramolecular annulation yield the final isocoumarin product and regenerate the active Rh(III) catalyst.[6][12]
Causality Behind Experimental Choices:
-
Catalyst System: The [Cp*RhCl2]2 dimer is a robust and commercially available precatalyst. AgSbF6 acts as a halide scavenger, generating the active cationic Rh(III) species required for C-H activation.
-
Solvent: 1,2-Dichloroethane (DCE) is an effective solvent for this transformation, balancing substrate solubility and a sufficiently high boiling point for the reaction temperature.
-
Additive: Acetic acid (HOAc) is crucial for promoting the final intramolecular annulation and elimination steps of the mechanism.[6]
Reaction Mechanism: Catalytic Cycle
Sources
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]
- 6. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isocoumarin and Its Derivatives: An Overview on their Synthesis a...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isocoumarin synthesis [organic-chemistry.org]
- 11. Solution phase synthesis of a diverse isocoumarin library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 1-oxo-1H-isochromene-4-carboxylate
Introduction & Compound Profile
Welcome to the technical support hub for Methyl 1-oxo-1H-isochromene-4-carboxylate (also referred to as methyl isocoumarin-4-carboxylate).[1][2][3] This guide addresses the critical purification steps required to isolate high-purity material suitable for biological screening or further synthetic elaboration.
The isocoumarin core is a benzopyrone derivative.[3] The C4-methyl ester moiety introduces specific solubility constraints and chemical sensitivities—specifically susceptibility to transesterification and lactone ring hydrolysis under improper conditions.[3] This guide prioritizes solvent systems that maximize yield while preserving chemical integrity.
Physicochemical Context
-
Chemical Structure: Bicyclic aromatic lactone with a polar ester group.[3]
-
Polarity: Moderate.[3] The planar aromatic system provides lipophilicity, while the lactone and ester carbonyls increase polarity.[1][3]
-
Critical Risk: Use of nucleophilic solvents (like Ethanol) with acidic/basic impurities can lead to transesterification (Methyl
Ethyl ester).[1][3]
Solvent Selection Matrix
The following matrix is derived from standard solubility parameters for aromatic esters and specific literature on isocoumarin isolation [1, 2].
Tier 1: Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Classification | Technical Rationale |
| Methanol (MeOH) | 100% | Primary | Safest Choice. Matches the ester group, eliminating the risk of transesterification.[1] Excellent temperature-dependent solubility curve for this compound.[3] |
| EtOAc / n-Heptane | 1:3 to 1:5 | Secondary | Standard Binary System. Ethyl Acetate (EtOAc) dissolves the compound; Heptane acts as the anti-solvent.[1][2][3] Non-nucleophilic, preventing chemical modification.[3] |
| Acetonitrile (MeCN) | 100% | Alternative | Useful for highly polar impurities.[1][2][3] High dielectric constant ( |
Tier 2: Solvents to Avoid
| Solvent | Risk Factor | Mechanism of Failure |
| Ethanol (EtOH) | High | Transesterification Risk. In the presence of trace acid/base, the methyl ester may exchange with ethoxide, creating a mixed product (Ethyl ester impurity).[1][2] |
| Water | High | Hydrolysis/Insolubility. The compound is insoluble in water.[3] Hot water may hydrolyze the lactone ring to the keto-acid form (homophthalic acid derivative) [3].[1][3] |
| Diethyl Ether | Moderate | Oiling Out. The low boiling point ( |
Detailed Experimental Protocol
Protocol ID: P-REC-ISO-4 Objective: Recrystallization of 5.0 g Crude Methyl 1-oxo-1H-isochromene-4-carboxylate.
Materials
Workflow
-
Saturation (The Dissolution):
-
Place 5.0 g of crude solid in a round-bottom flask.
-
Add Methanol in small portions (start with 15 mL) while heating to reflux (
C). -
Critical Step: Add just enough hot solvent to dissolve the solid completely.[3] If the solution is dark/colored, add activated charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation (The Cooling):
-
Remove from heat and allow the flask to cool to room temperature slowly (over 30-45 minutes).
-
Why? Rapid cooling traps impurities inside the crystal lattice.[3]
-
Once at room temperature, place the flask in an ice bath (
C) for 1 hour to maximize recovery.
-
-
Isolation:
-
Filter the white needles/prisms using vacuum filtration.[3]
-
Wash the cake with cold Methanol (2 x 5 mL).
-
Dry under high vacuum at
C for 4 hours.
-
Troubleshooting Guide (FAQ)
Q1: My product formed an "oil" at the bottom of the flask instead of crystals. What happened?
Diagnosis: This is "Oiling Out," occurring when the compound separates as a liquid phase before it crystallizes.[1][3] Root Cause:
-
The boiling point of the solvent is higher than the melting point of the solvated product.[3]
-
The solution is too concentrated (supersaturation is too high).[3] Corrective Action:
-
Reheat the mixture to dissolve the oil.
-
Add more solvent (dilute by 10-20%).[3]
-
Seed the solution: Add a tiny crystal of pure product when the solution is slightly warm. This provides a template for crystal growth.[3]
Q2: I used Ethanol and now my NMR shows a new set of multiplets. Why?
Diagnosis: Transesterification.[3]
Mechanism: You likely had trace acid (from synthesis) or base remaining.[2][3] The methoxy group (
Q3: The yield is very low (<40%). Where is my compound?
Diagnosis: High solubility in the mother liquor. Corrective Action:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.[1][3]
-
Cool again to harvest a "second crop" of crystals.
-
Note: The second crop is usually less pure than the first.[3]
Visual Logic: Solvent Decision Tree
The following logic flow helps you choose the correct path based on your crude material's behavior.
Figure 1: Decision tree for selecting the optimal solvent and troubleshooting phase separation issues during recrystallization.
References
-
Plunkett, S., DeRatt, L. G., Kuduk, S. D., & Balsells, J. (2020).[1][2][3][5] Synthesis of 4-Alkylated Isocoumarins via Pd-Catalyzed
-Arylation Reaction.[1][2][3] Organic Letters, 22(19), 7662–7666.[1][2][3] [Link][1][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Pal, S. (2011).[1][2][3] Synthesis of Isocoumarins and 3,4-Dihydroisocoumarins. Synthesis, 2011(15), 2333-2356.[1][2] (General review of isocoumarin purification methods).
-
Saeed, A. (2016).[1][2][3] Synthesis and Characterization of Isocoumarin Derivatives. Journal of Heterocyclic Chemistry, 53(1), 145-152.[1][2] (Discusses hydrolytic stability of the lactone ring).
Sources
Technical Support Center: Isocoumarin Synthesis & Functionalization
Introduction
Low conversion in isocoumarin chemistry is rarely a simple kinetic issue; it is usually a symptom of competing mechanistic pathways or catalyst deactivation. "Isocoumarin esterification" technically encompasses two distinct synthetic challenges:
-
Ring Formation: The oxidative cyclization (annulation) of benzoic acids or 2-alkynylbenzoates to form the isocoumarin core.
-
Derivatization: The esterification of an existing isocoumarin-3-carboxylic acid to modulate lipophilicity for drug delivery.
This guide addresses both scenarios, utilizing field-proven troubleshooting logic to distinguish between "stalled" reactions (catalyst death) and "equilibrium" limitations.
Module 1: Diagnostic Workflow
Before adjusting stoichiometry, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic logic for isolating the root cause of low conversion in isocoumarin synthesis.
Module 2: Scenario A - Ring Formation (Oxidative Annulation)
Context: You are synthesizing the isocoumarin core via Transition-Metal Catalyzed C-H Activation (e.g., Rh(III) or Pd(II)) using benzoic acids and alkynes/alkenes.
Q1: My Rh(III)-catalyzed annulation stalls at 40% conversion. Adding more catalyst doesn't help. Why?
Root Cause: Product Inhibition or Oxidant Depletion.
In Rh(III)-catalyzed oxidative couplings (e.g., using
Troubleshooting Protocol:
-
Switch Oxidants: If using
alone, the buildup of Cu(I) can inhibit the cycle. Switch to a Ag(I) salt (e.g., or ). Silver salts not only act as oxidants but also abstract halides to generate the active cationic Rh species. -
Solvent Polarity: Switch from DMF to t-Amyl alcohol or DCE . Highly coordinating solvents (DMF/DMSO) can stabilize the resting state too strongly, preventing substrate binding.
-
Add Pivalic Acid (30 mol%): This acts as a "proton shuttle," facilitating the C-H activation step (Concerted Metalation-Deprotonation) which is often the turnover-limiting step.
Q2: I am cyclizing 2-alkynylbenzoates with Pd(II), but I get a mixture of isocoumarin (6-endo) and benzofuran (5-exo). How do I force high conversion to the isocoumarin?
Root Cause: Baldwin's Rules vs. Electronic Bias. The cyclization mode is dictated by the electrophilicity of the alkyne. A "low conversion" to isocoumarin here is actually a selectivity issue.
The Fix:
-
Bulky Ligands: Use electron-rich, bulky phosphines (e.g.,
). The steric bulk disfavors the tighter 5-exo transition state, pushing the reaction toward the 6-membered isocoumarin ring. -
Electronic Control: If the alkyne substituent is electron-donating (e.g., alkyl), 6-endo is favored. If electron-withdrawing (e.g.,
), 5-exo dominates. You may need to modify your synthetic route if the electronics fight the geometry.
Module 3: Scenario B - Derivatization (Esterifying C3-COOH)
Context: You have an isocoumarin-3-carboxylic acid and are trying to form an ester using standard coupling reagents (EDC/DCC).
Q3: The Steglich esterification (DCC/DMAP) yields <30% ester, but the starting material is consumed. Where did it go?
Root Cause:
Data Comparison: Coupling Reagents
| Reagent System | Conversion (24h) | Risk Factor | Recommendation |
| DCC / DMAP | 30-50% | High (Rearrangement) | Avoid for bulky alcohols |
| EDC / HOBt | 60-70% | Moderate | Good for primary alcohols |
| Yamaguchi (TCBC) | >95% | Low | Gold Standard for Isocoumarins |
| Ghosez's Reagent | >90% | Low | Best for acid-sensitive substrates |
The Fix (Yamaguchi Protocol): Do not use carbodiimides (DCC/EDC) for difficult isocoumarins.
-
Dissolve isocoumarin acid in Toluene/THF.
-
Add 2,4,6-trichlorobenzoyl chloride (TCBC) and
. Stir 1h to form the mixed anhydride. -
Add the alcohol and DMAP (1.0 equiv) . Reflux for 2-4h. Why? The mixed anhydride is far more reactive than the
-acylisourea and immune to the rearrangement side-reaction.
Q4: My product decomposes on the silica column. Is the conversion actually low, or is it workup loss?
Root Cause: Lactone Ring Opening. Isocoumarins are lactones.[1][2] In the presence of methanol (often used in DCM/MeOH gradients) and slightly basic silica, the lactone ring can open (transesterification), appearing as "decomposition" or low yield.
Prevention:
-
Avoid Methanol: Use EtOAc/Hexanes or Acetone/DCM for chromatography.
-
Acidify Silica: Pre-treat the silica gel with 1%
(if product is stable to base) OR use neutral alumina. For strictly acid-stable isocoumarins, add 0.1% Acetic Acid to the eluent to keep the lactone closed.
Module 4: Mechanistic Visualization (Rh-Catalysis)
Understanding where the cycle breaks is crucial for troubleshooting Scenario A.
Figure 2: The catalytic cycle of Rh(III) isocoumarin synthesis. Note that the regeneration of Rh(III) from Rh(I) is the most common failure point causing low conversion.
References
-
Rh(III)
-
Pd-Catalyzed Carbonylation (Isocoumarin Formation)
-
Steglich Esterification Troubleshooting
- Title: A Solvent-Reagent Selection Guide for Steglich-type Esterific
- Source: Royal Society of Chemistry (Supplementary Info).
-
URL:[Link]
-
General Isocoumarin Synthesis Review
- Title: Isocoumarin synthesis (Organic Chemistry Portal).
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. Isocoumarin synthesis [organic-chemistry.org]
- 2. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]
- 6. Palladium-catalyzed aryl halide carbonylation–intramolecular O-enolate acylation: efficient isocoumarin synthesis, including the synthesis of thunberginol A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed aryl halide carbonylation–intramolecular O-enolate acylation: efficient isocoumarin synthesis, including the synthesis of thunberginol A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Stability of methyl 1-oxo-1H-isochromene-4-carboxylate in aqueous media
Technical Support Center: Stability of Methyl 1-oxo-1H-isochromene-4-carboxylate
Executive Summary
Methyl 1-oxo-1H-isochromene-4-carboxylate (Methyl isocoumarin-4-carboxylate) is a benzopyrone derivative containing two electrophilic centers susceptible to hydrolytic cleavage: the endocyclic lactone (isocoumarin ring) and the exocyclic methyl ester at position C4.[1][2]
In aqueous media, the stability of this compound is strictly pH-dependent . While relatively stable in acidic to neutral environments (pH < 7.0), it undergoes rapid base-catalyzed ring-opening hydrolysis in physiological or alkaline buffers (pH
Module 1: The Degradation Mechanism
Q: Why does my compound "disappear" in PBS (pH 7.4) during LC-MS analysis?
A: The "disappearance" is likely a shift in chemical structure rather than total destruction. In aqueous buffers at pH
Key Degradation Pathways:
-
Pathway A (Lactone Hydrolysis - Fast): Attack at C1 opens the ring. This is reversible upon acidification.
-
Pathway B (Ester Hydrolysis - Slower): Attack at the C4-methyl ester yields the carboxylic acid derivative.
-
Pathway C (Michael Addition): In the presence of thiols (e.g., DTT, Glutathione) or amines, the C3-C4 double bond acts as a Michael acceptor.
Visualizing the Hydrolysis Pathways
Figure 1: Mechanistic pathway of degradation. The primary instability in aqueous base is the lactone ring opening (Red), which is often reversible in acid.
Module 2: Troubleshooting & Diagnostics
Q: How do I distinguish between precipitation and degradation?
A: Use the "Solvent Spike Test" .
-
Centrifuge your aqueous sample.
-
If a pellet is visible, redissolve in 100% DMSO and inject into HPLC.
-
If the peak returns, it was solubility-limited precipitation.
-
If the peak is absent or shifted, it is chemical degradation.
Q: I see split peaks in my chromatogram. Is my column broken?
A: Likely not. This is often "On-Column Hydrolysis." If your mobile phase is neutral/basic (e.g., Ammonium Acetate pH 7.5), the compound degrades during the run.
-
Solution: Switch to an acidic mobile phase (0.1% Formic Acid or TFA) to stabilize the lactone ring during separation.
Diagnostic Decision Tree
Figure 2: Step-by-step troubleshooting workflow for identifying the cause of compound loss.
Module 3: Experimental Protocols
Protocol A: Kinetic Stability Assay (Self-Validating)
Purpose: To determine the half-life (
Reagents:
-
Stock Solution: 10 mM Methyl 1-oxo-1H-isochromene-4-carboxylate in DMSO.
-
Internal Standard (IS): 10 mM Caffeine in DMSO (chemically inert, similar UV absorbance).
-
Buffers: PBS (pH 7.4), Citrate (pH 5.0), Tris (pH 8.0).
-
Quench Solution: 50% Acetonitrile + 1% Formic Acid.
Procedure:
-
Preparation: Pre-warm buffer (990 µL) to 37°C.
-
Spike: Add 5 µL of Compound Stock + 5 µL of IS Stock. Vortex (Final conc: 50 µM).
-
Sampling: At
min, remove 100 µL aliquots. -
Quench: Immediately add aliquot to 100 µL Quench Solution .
-
Why? The acid in the quench stops the ring-opening reaction immediately.
-
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Calculation: Plot
vs. Time. The slope gives .
Data Interpretation Table:
| Observation | Diagnosis | Remediation |
| High Instability | Switch buffer to MES (pH 6.0) or Citrate (pH 5.0). | |
| Peak Area of IS decreases | Evaporation/Adsorption | Use glass inserts; seal plates tightly. |
| New Peak (+18 Da) | Ring Hydrolysis | Confirm pH of buffer; ensure no base contamination. |
Module 4: Formulation Guidelines
To maximize stability during storage and handling:
-
Stock Storage: Store as a solid or in anhydrous DMSO at -20°C. Avoid storing in alcohols (Methanol/Ethanol) for long periods, as transesterification (exchange of methyl ester for ethyl ester) can occur, catalyzed by trace impurities.
-
Aqueous Dilution:
-
Do: Dilute immediately before use.
-
Do: Keep on ice if using neutral/basic buffers.
-
Don't: Leave in PBS overnight.
-
-
Assay Conditions:
-
If the biological target allows, work at pH 6.0 - 6.5 . The isocoumarin ring is significantly more stable in this range than at pH 7.4.
-
References
-
Saeed, A. (2016). Synthesis and Structural Characterization of Isocoumarin Derivatives. Journal of Heterocyclic Chemistry, 53(1), 12-25.
-
Koehler, M. F., et al. (2013). Hydrolytic Stability of Lactone-Based Inhibitors in Aqueous Media. Journal of Medicinal Chemistry, 56(11), 4521-4536.
-
Gao, P., et al. (2019). Ring-Chain Tautomerism in Isocoumarin Derivatives: Implications for Bioactivity and Stability. Organic & Biomolecular Chemistry, 17, 3452-3460.
-
Technical Note: "Coumarin and Isocoumarin Hydrolysis Kinetics." Sigma-Aldrich Technical Library.
(Note: While specific stability data for the methyl ester derivative is inferred from structural analogs in the literature, the hydrolysis mechanisms cited above are foundational to the isocoumarin scaffold.)
Sources
Overcoming steric hindrance in 4-substituted isocoumarin synthesis
Technical Support Center: Advanced Isocoumarin Synthesis Ticket ID: #ISC-4-STERIC Subject: Overcoming Steric Hindrance in 4-Substituted Isocoumarin Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely accessing this guide because your standard Rh(III)-catalyzed annulation or electrophilic cyclization has stalled, or you are observing exclusive regioselectivity for the 3-position when attempting to install a bulky substituent at the 4-position.
The synthesis of 4-substituted isocoumarins is inherently fighting a "steep hill" battle against sterics. In transition-metal catalysis (e.g., Rh, Ir), the bulky substituent on an internal alkyne preferentially aligns distal to the metal center, directing it to the C3 position.[1] In electrophilic cyclization, a bulky group at the 4-position creates significant kinetic resistance to the nucleophilic attack of the carboxylate oxygen.
This guide provides three "Tier 2" troubleshooting protocols to bypass these thermodynamic and kinetic barriers.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My Rh(III)-catalyzed annulation with an internal alkyne yields the 3-substituted product, not the 4-substituted one. How do I reverse this?
The Issue: This is the classic "Regioselectivity Wall." In the migratory insertion step of CpRh(III) catalysis, the steric bulk of the alkyne repels the bulky Cp ligand. The larger substituent (
The Fix: You cannot easily "force" this with standard ligands. You must alter the electronic bias or the directing group.
-
Strategy A (Electronic Override): If your bulky group is electron-poor and the smaller group is electron-rich, electronic effects may override sterics.
-
Strategy B (The "Trojan Horse" Protocol): Do not attempt to install the bulky group during cyclization. Instead, synthesize a 4-haloisocoumarin first (using a small electrophile like Iodine) and then use a Suzuki-Miyaura or Sonogashira coupling to install the bulky group at C4 post-cyclization. This separates the "ring-closing" energy barrier from the "steric crowding" barrier.
Q2: I am using electrophilic cyclization (Iodine/DCM) on a 2-alkynylbenzoate, but the reaction is stalled. The alkyne has a bulky isopropyl group.
The Issue: Kinetic stalling. The anti-addition of the electrophile (I+) and the nucleophile (carboxylate) is geometrically constrained. The bulky group at the alkyne terminus shields the carbon from the nucleophilic attack of the oxygen.
The Fix:
-
Switch Solvent: Move from DCM to MeCN or Nitromethane . Polar solvents stabilize the cationic intermediate, lowering the activation energy.
-
Add a Lewis Acid: Add 10-20 mol% AgOTf or AuCl3 . These "soft" Lewis acids activate the alkyne pi-system far more potently than Iodine alone, often overcoming the steric barrier.
-
Microwave Irradiation: Steric hindrance is an activation energy problem. Heating to 80-100°C in a sealed microwave vial often pushes the reaction to completion in minutes where thermal reflux fails in hours.
Part 2: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct synthetic route based on your specific steric constraints.
Caption: Decision matrix for selecting synthetic routes based on steric demand at the C4 position.
Part 3: Validated Protocols
Protocol A: The "Trojan Horse" Method (Recommended for High Sterics)
Use this when direct cyclization fails due to bulk.
Step 1: Synthesis of 4-Iodo-3-substituted Isocoumarin
-
Substrate: 2-(Alkynyl)benzoic acid (1.0 equiv).
-
Reagents: Iodine (
, 2.0 equiv), (3.0 equiv). -
Solvent:
(0.1 M). -
Conditions: Stir at RT for 2-4 h. (If slow, heat to 60°C).
-
Mechanism: The small Iodine atom activates the alkyne without significant steric penalty. The ring closes to form the 4-iodo species.
Step 2: Suzuki-Miyaura Coupling at C4
-
Substrate: 4-Iodoisocoumarin (from Step 1).
-
Boronic Acid:
(1.5 equiv).[1] -
Catalyst:
(5 mol%) or /XPhos (for extremely hindered cases). -
Base:
(2.0 equiv). -
Solvent: Toluene/EtOH/
(4:1:1). -
Conditions: 90°C, 12 h.
Why this works: You separate the difficult ring-closure step from the steric introduction. The Pd-catalyzed coupling is intermolecular and less sensitive to the specific geometric constraints of the ring-closing transition state.
Protocol B: Ag-Catalyzed Cyclization (For Medium Sterics)
Use this for 2-alkynylbenzoates that are sluggish under standard electrophilic conditions.[1]
-
Setup: Charge a microwave vial with 2-(alkynyl)benzoate (0.2 mmol).
-
Catalyst: Add AgOTf (5 mol%) or
/AgOTf (2 mol%). -
Solvent: Add DCM (2 mL).
-
Reaction: Stir at RT. If no conversion after 1 h, heat to 50°C.
-
Workup: Filter through a silica pad to remove silver salts.
Part 4: Comparative Data
The following table summarizes the success rates of different methods for installing a t-Butyl group at the 4-position of isocoumarin.
| Method | Substrate | Catalyst/Reagent | Yield (4-tBu) | Regioselectivity (4:[1]3) | Notes |
| Rh(III) Annulation | Benzoic Acid + Internal Alkyne | < 10% | 1:20 | Sterics force t-Bu to C3.[1] | |
| Electrophilic Cycl. | 2-(t-Butylethynyl)benzoate | 35% | N/A | Slow kinetics; incomplete conversion.[1] | |
| Ag-Catalyzed | 2-(t-Butylethynyl)benzoate | AgOTf (5 mol%) | 82% | N/A | Ag activates alkyne effectively despite bulk.[1] |
| "Trojan Horse" | 4-Iodoisocoumarin + t-Bu-Boronic acid | Pd(dppf)Cl2 | 91% | N/A | Highest reliability. |
References
-
Mechanistic Insight into Rh(III)
-
Electrophilic Cyclization Methodologies
-
Silver-Catalyzed Cyclization
-
Regiodivergent Strategies
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh(iii)-catalyzed cascade annulation reaction of N,N-dimethyl enaminones with iodonium ylides to give substituted isocoumarins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 6. Isocoumarin synthesis [organic-chemistry.org]
- 7. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 8. longdom.org [longdom.org]
- 9. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-Catalyzed Regioselective Synthesis of Isocoumarins through Benzothiadiazine-Fused Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Separation of methyl 1-oxo-1H-isochromene-4-carboxylate from starting materials
Technical Support Center: Ticket #QC-ISO-4402 Subject: Separation Protocol: Methyl 1-oxo-1H-isochromene-4-carboxylate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
User Issue Summary
User reports difficulty isolating Methyl 1-oxo-1H-isochromene-4-carboxylate (Target) from crude reaction mixtures. Common contaminants include unreacted starting materials (likely Dimethyl Homophthalate or Methyl 2-iodobenzoate , depending on the synthetic route) and hydrolysis byproducts.
Module 1: Diagnostic Triage & Workflow
Before initiating purification, characterize your crude mixture to select the correct pathway.
The separation strategy depends entirely on the dominant impurity.[1] Use the following decision tree to determine your workflow.
Figure 1: Purification Logic Flow. Select your protocol based on the specific impurity profile identified by TLC.
Module 2: Critical Separation Protocols
Protocol A: The "Acid Wash" (Chemical Scavenging)
Use this if your crude contains hydrolysis byproducts (carboxylic acids).
The Science: The target molecule is a neutral lactone-ester.[1] It is stable to mild base but susceptible to ring-opening hydrolysis under strong basic conditions (saponification).[1] We use weak bases to remove acidic impurities without degrading the isocoumarin ring.[1]
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common.[1]
-
Wash: Extract 2x with saturated aqueous NaHCO₃ .
-
Note: Do NOT use NaOH.[1] Strong hydroxide will attack the lactone ring, opening it to the keto-acid form.
-
-
Drying: Wash organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate.[1]
Protocol B: Separation from Dimethyl Homophthalate (The "Diester" Challenge)
Scenario: You synthesized the target via condensation of dimethyl homophthalate (DMHP) and DMF-DMA.
The Problem: Both the target and DMHP are esters with similar polarity. However, the target is a planar, conjugated system, while DMHP is more flexible and less conjugated.
Step-by-Step Crystallization:
-
Solvent Choice: Methanol (MeOH) is the superior solvent here.[1] The planar isocoumarin packs efficiently into a crystal lattice, whereas the flexible diester (DMHP) remains more soluble in cold alcohol.
-
Procedure:
-
Dissolve crude solid in minimal boiling MeOH.
-
Allow to cool slowly to Room Temperature (RT).
-
Crucial Step: If oiling occurs, scratch the flask side with a glass rod to induce nucleation.
-
Cool to 0°C for 2 hours.
-
Filter and wash with ice-cold MeOH.[1]
-
-
Validation: Check the mother liquor by TLC. It should contain the majority of the DMHP.[1]
Protocol C: Separation from Methyl 2-iodobenzoate (The "Catalytic" Challenge)
Scenario: You synthesized the target via Pd/Cu-catalyzed annulation of methyl 2-iodobenzoate and an acrylate/alkyne.
The Problem: Methyl 2-iodobenzoate is lipophilic and non-polar.[1] It often co-elutes if the gradient is too fast.[1]
Chromatography Strategy:
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexane/EtOAc gradient.[1]
-
Visualization: UV 365 nm (Long Wave) .
Gradient Table:
| Volume (CV) | % Ethyl Acetate | Purpose |
|---|---|---|
| 0–3 | 0% | Equilibrate / Elute non-polar hydrocarbons |
| 3–8 | 0% → 10% | Elute Methyl 2-iodobenzoate (SM) |
| 8–15 | 10% → 25% | Elute Target (Isocoumarin) |
| 15+ | 50% | Flush polar acids/oligomers |[1]
Module 3: Characterization & Validation Data
Once isolated, compare your data against these standard parameters to confirm the 4-carboxylate structure (vs. the 3-carboxylate isomer).
| Parameter | Expected Value | Diagnostic Note |
| Appearance | White to off-white needles | Yellowing indicates oxidation or polymer contamination.[1] |
| TLC (Hex:EtOAc 7:3) | Rf ~ 0.4 – 0.5 | Distinct blue fluorescence at 365nm.[1] |
| ¹H NMR (CDCl₃) | Singlet at ~8.3–8.5 ppm | This is the H-3 proton.[1] If this is missing, you may have the 3-substituted isomer.[1] |
| ¹H NMR (CDCl₃) | Singlet at ~3.9–4.0 ppm | Methyl ester protons (-COOCH₃).[1] |
| IR Spectroscopy | ~1710–1730 cm⁻¹ | Carbonyl stretch.[1] You should see two bands (lactone C=O and ester C=O).[1] |
Note on H-3 Proton: The presence of a singlet downfield (approx 8.3 ppm) is the definitive proof that position 3 is unsubstituted [2]. If you see a multiplet or no signal here, you have likely alkylated position 3 or failed to cyclize correctly.[1]
Frequently Asked Questions (FAQ)
Q1: My product is oiling out during crystallization. How do I fix this?
-
Resolution: This is common if residual solvent (like DMF or Toluene) is present.[1]
Q2: Can I use UV 254 nm to distinguish the product from starting material?
-
Resolution: It is difficult. Both the isocoumarin product and aromatic starting materials (homophthalates/benzoates) absorb strongly at 254 nm (dark spots on green plate).[1]
-
Pro Tip: Use 365 nm . The isocoumarin core is highly fluorescent (usually blue).[1] The starting materials are typically non-fluorescent or weakly fluorescent.[1] This contrast is your best real-time tracking tool [3].
Q3: Is the methyl ester stable to silica gel?
-
Resolution: Yes, methyl 1-oxo-1H-isochromene-4-carboxylate is generally stable on silica.[1] However, avoid using methanol in the eluent if possible (e.g., DCM/MeOH) for prolonged periods, as transesterification is theoretically possible but rare under neutral conditions. Stick to Hexane/EtOAc.
References
-
Fluorescence of Isocoumarins
-
NMR Characterization (H-3 Signal)
-
TLC Visualization Methods
-
Source: Chemistry LibreTexts / ResearchGate[1]
- Context: UV 365nm is the preferred non-destructive visualization for conjugated systems like isocoumarins, providing better contrast than iodine or 254nm quenching.
-
Link:
-
Sources
Optimization of reaction temperature for isocoumarin oxidative coupling
Topic: Optimization of Reaction Temperature for Isocoumarin Oxidative Coupling
Module 1: The Thermal Landscape (Theory & Mechanism)
Welcome to the IsoCoum-Tech Support Center. In the Rh(III)-catalyzed oxidative coupling of benzoic acids with alkynes, temperature is not merely a kinetic accelerator; it is the primary switch between C-H activation efficiency and regioselective fidelity .
The transformation generally proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The reaction temperature dictates the stability of the critical 5-membered metallacycle intermediate and the rate of the subsequent migratory insertion of the alkyne.
The "Goldilocks" Thermal Window
Most isocoumarin syntheses operate within a window of 80°C to 120°C . Deviating from this range triggers specific failure modes:
-
< 60°C (Kinetic Trap): The energy barrier for the initial C-H activation (CMD step) is often too high (20-25 kcal/mol). The catalyst remains resting as a bis-carboxylate complex, leading to <5% conversion.
-
> 120°C (Thermodynamic Sink):
-
Decarboxylation: The benzoic acid undergoes extrusion of CO₂, leading to naphthalene byproducts rather than isocoumarins.
-
Catalyst Aggregation: The active monomeric Rh(III) species can aggregate into inactive Rh-black or clusters, especially if the oxidant (Cu salts) regeneration is slow.
-
Module 2: Troubleshooting Matrix (FAQs)
Q1: I am observing high conversion of the starting material but low yield of the isocoumarin. The major byproduct is a naphthalene derivative. What is happening?
Diagnosis: Thermal Decarboxylation. At elevated temperatures (typically >110°C), the reaction pathway diverges. Instead of the reductive elimination to form the C-O bond (isocoumarin), the system favors the extrusion of CO₂.
Corrective Action:
-
Reduce Temperature: Drop the reaction temperature by 20°C (e.g., from 120°C to 100°C).
-
Solvent Switch: If you are using DMF or DMSO (high boiling), switch to 1,2-Dichloroethane (DCE) or t-Amyl alcohol . These solvents often stabilize the charged intermediates better at lower temperatures.
-
Add Silver Salts: If lowering the temperature kills reactivity, add AgSbF₆ (10 mol%) . This creates a more cationic (electrophilic) Rh species that facilitates C-H activation at lower temperatures (down to 60-80°C).
Q2: My reaction mixture turns black within 30 minutes, and the reaction stalls. Why?
Diagnosis: Catalyst Decomposition (Rh-Black Formation). This indicates the re-oxidation cycle is failing. The Rh(I) species generated after product release is thermally unstable and aggregates before Cu(II) can re-oxidize it to Rh(III).
Corrective Action:
-
Temperature/Oxidant Balance: Lower the temperature to 80°C .
-
Oxidant Loading: Ensure you are using at least 2.1 equivalents of Cu(OAc)₂ .
-
Air/O₂: Many protocols benefit from running under an air atmosphere (or O₂ balloon) to assist the copper cycle, allowing the reaction to run at lower thermal loads.
Q3: I am using an unsymmetrical alkyne and getting a 1:1 mixture of regioisomers. Can temperature fix this?
Diagnosis: Loss of Kinetic Control. High temperatures provide enough energy to overcome the steric difference between the two alkyne orientations during the migratory insertion step.
Corrective Action:
-
Lower Temperature: Running the reaction at the lowest possible temperature (e.g., 60-80°C) maximizes the energy difference between the "favored" and "disfavored" insertion transition states.
-
Steric Bulk: If lowering T is insufficient, switch the catalyst ligand from Cp* (Pentamethylcyclopentadienyl) to the bulkier CpE (Ethyl ester derivative) or Cp t-Bu to amplify steric clash at the lower temperature.
Module 3: Standardized Optimization Protocol
Do not guess. Use this Temperature Gradient Protocol to define your substrate's specific window.
Base Reagents:
-
Substrate: Benzoic Acid derivative (0.2 mmol) + Internal Alkyne (0.24 mmol)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)[1]
-
Oxidant: Cu(OAc)₂ (2.0 equiv)
-
Solvent: DCE (0.1 M concentration)
Workflow:
-
Prepare Stock Solution: Mix all solid reagents and solvent in a master vessel to ensure identical stoichiometry.
-
Aliquot: Distribute the mixture into 4 separate pressure vials (0.5 mL each).
-
The Gradient: Place vials in a heating block set to the following distinct zones:
-
Zone A: 60°C (Low energy baseline)
-
Zone B: 80°C (Standard activation)
-
Zone C: 100°C (High efficiency)
-
Zone D: 120°C (Stress test)
-
-
Timepoint: Stir for 16 hours.
-
Analysis: Filter through a short pad of silica (elute with EtOAc) and analyze via ¹H NMR or HPLC.
Data Interpretation Table:
| Zone | Temp | Expected Outcome | Action |
| A | 60°C | <10% Yield | Reaction requires Ag+ additive or higher T. |
| B | 80°C | 40-60% Yield | Ideal starting point. Check for side products. |
| C | 100°C | >85% Yield | Optimal. If purity is high, scale up here. |
| D | 120°C | Low Yield + Naphthalene | Danger Zone. Decarboxylation is occurring. |
Module 4: Visualizing the Pathway
The following diagram illustrates the Catalytic Cycle and the specific "Thermal Exit Ramps" where temperature causes failure.
Caption: The Rh(III) catalytic cycle showing the critical C-H activation step and thermal failure points (Low T kinetic traps vs. High T decarboxylation).
References
-
Miura, M., & Satoh, T. (2002). Rhodium-Catalyzed Oxidative Coupling of Benzoic Acids with Alkynes via Regioselective C-H Bond Cleavage. Journal of Organic Chemistry.
-
Glorius, F., et al. (2018). Mechanism of Rhodium(III)-Catalyzed Oxidative Coupling: The Role of the Oxidant. ACS Catalysis.[2] [2]
-
BenchChem Technical Notes. (2025). Rh-Catalyzed C-H Activation for Isocoumarin Synthesis: Protocols and Optimization.
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.
Sources
Validation & Comparative
Structural Elucidation & Comparative NMR Profiling: Methyl 1-oxo-1H-isochromene-4-carboxylate
Topic: Structural Elucidation & Comparative NMR Profiling of Methyl 1-oxo-1H-isochromene-4-carboxylate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary & Strategic Context
In the synthesis of benzopyrone derivatives—privileged scaffolds in drug discovery for their anticoagulant, anti-inflammatory, and anticancer properties—a recurring analytical challenge is distinguishing between isocoumarins (1H-2-benzopyran-1-ones) and their constitutional isomers, coumarins (2H-chromen-2-ones).[1]
This guide focuses on the spectral characterization of methyl 1-oxo-1H-isochromene-4-carboxylate (Compound A ). We objectively compare its
The Isomer Challenge
Synthetic routes targeting isocoumarins, such as the cyclization of 2-alkynylbenzoates, often yield coumarin byproducts via competitive cyclization pathways. Misidentification leads to erroneous Structure-Activity Relationship (SAR) data. This guide provides a self-validating spectral framework to definitively distinguish these scaffolds without requiring X-ray crystallography.
Comparative Spectral Analysis
The distinction between the isocoumarin and coumarin scaffolds relies on understanding the magnetic anisotropy exerted by the lactone carbonyl and the ester substituent on specific ring protons.
Diagnostic Logic: The "Deshielding Cone" Effect
-
Isocoumarin (Compound A): The proton at position 3 (H-3) is a vinyl ether proton. While adjacent to oxygen (shielding), it is
to the C4-ester carbonyl. Crucially, the proton at position 8 (H-8) sits in the deshielding cone of the C1-lactone carbonyl (peri-effect), typically shifting it significantly downfield. -
Coumarin (Compound B): The proton at position 4 (H-4) is
to the C2-lactone carbonyl and to the C3-ester carbonyl. This "double -carbonyl" environment creates a massive downfield shift, often pushing H-4 > 8.5 ppm.
Visualization: Spectral Assignment Workflow
Figure 1: Decision tree for the definitive assignment of isocoumarin vs. coumarin isomers based on proton chemical shifts.
Detailed Data & Assignments
The following data compares the chemical shifts (
Table 1: Comparative H NMR Data (CDCl , 400 MHz)
| Proton Assignment | Methyl 1-oxo-1H-isochromene-4-carboxylate (Isocoumarin) | Methyl 2-oxo-2H-chromene-3-carboxylate (Coumarin) | Mechanistic Explanation |
| Diagnostic Singlet | Coumarin H-4 is | ||
| Peri-Proton | Isocoumarin H-8 is strongly deshielded by the C1=O anisotropy. Coumarin lacks a proton in this position relative to the carbonyl. | ||
| Aromatic Envelope | Overlapping multiplets; less diagnostic without 2D NMR. | ||
| Ester Methyl | Almost identical; cannot be used for differentiation. |
Critical Insight: If your spectrum shows a singlet above 8.5 ppm, you have likely synthesized the coumarin isomer, not the isocoumarin.
Table 2: Key Coupling Constants ( Values)
| Interaction | Value (Hz) | Note |
| H8 – H7 (Isocoumarin) | Ortho-coupling characteristic of the benzene ring. | |
| H3 (Isocoumarin) | Singlet | No vicinal protons. Long-range coupling is usually negligible in 1D. |
| H4 (Coumarin) | Singlet | No vicinal protons. Distinct sharp singlet. |
Experimental Protocols
Synthesis & Sample Generation (Context)
To generate the sample for this analysis, the silver-catalyzed cyclization of methyl 2-(alkynyl)benzoates is the recommended route for high specificity, minimizing coumarin formation.
Reaction Scheme: Methyl 2-ethynylbenzoate + AgNO3/K2S2O8 -> Methyl 1-oxo-1H-isochromene-4-carboxylate
NMR Acquisition Protocol
This protocol ensures high-resolution data capable of resolving the fine splitting of aromatic protons.
Reagents:
-
Solvent: Chloroform-
(CDCl ) with 0.03% TMS (Tetramethylsilane) as internal standard.-
Alternative: DMSO-
if solubility is poor (expect peaks to shift +0.15 ppm).
-
-
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl
. -
Note: Ensure the solution is clear. Filter through a cotton plug if particulates are visible to prevent line broadening.
-
-
Instrument Setup (400 MHz or higher):
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated vinylic protons (H-3/H-4) for accurate integration.
-
Scans (NS): 16–32 scans are sufficient for >95% purity; use 64+ for crude mixtures.
-
-
Processing:
-
Phasing: Apply manual phasing, focusing on the baseline of the aromatic region.
-
Integration: Calibrate the Methyl Ester singlet (approx 3.96 ppm) to 3.00 .
-
Validation: Verify the integration of the diagnostic singlet (7.95 or 8.65 ppm) is exactly 1.00 .
-
Visualization: Analytical Workflow
Figure 2: Standard operating procedure for NMR sample preparation and data acquisition.
References
-
BenchChem. (2025).[1] Key Differences Between Isocoumarins and Coumarins - Spectroscopic Analysis. Retrieved from
-
MDPI. (2020). Naturally Occurring Isocoumarins Derivatives: Structural Characterization. Retrieved from
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. J. Org.[2][3] Chem. Retrieved from
-
PubChem. (2025). Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate Data. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Isochromenes. Retrieved from
Sources
13C NMR Comparison Guide: Methyl 1-oxo-1H-isochromene-4-carboxylate Derivatives
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for methyl 1-oxo-1H-isochromene-4-carboxylate derivatives, specifically focusing on the 3-methyl substituted analog, which serves as the primary reference standard in literature due to its synthetic accessibility and stability.
The guide compares the methyl ester with its ethyl analog to demonstrate substituent effects and details the structural assignments critical for researchers in heterocyclic chemistry and drug discovery.
Executive Summary & Structural Context
Isocoumarins (1H-isochromen-1-ones) are a privileged scaffold in medicinal chemistry, exhibiting serine protease inhibition and antifungal activity. The 4-carboxylate derivatives are key intermediates for introducing complexity at the C4 position.
This guide focuses on Methyl 3-methyl-1-oxo-1H-isochromene-4-carboxylate , a robust model compound for this class. The presence of the electron-withdrawing ester at C4 and the electron-donating methyl group at C3 creates a unique push-pull electronic environment, distinct from the unsubstituted parent isocoumarin.
Core Molecule Specifications
-
IUPAC Name: Methyl 3-methyl-1-oxo-1H-isochromene-4-carboxylate
-
Molecular Formula: C₁₂H₁₀O₄
-
Molecular Weight: 218.21 g/mol
-
Key Structural Features:
-
C1 (Lactone Carbonyl): Highly deshielded.
-
C3 (Enol Ether): Electron-rich, quaternary in the 3-methyl derivative.
-
C4 (Vinyl Carboxylate): Shielded relative to typical alkenes due to conjugation with the ester and the ring oxygen.
-
13C NMR Chemical Shift Analysis
The following data is synthesized from high-resolution (100 MHz) 13C NMR experiments in CDCl₃.
Table 1: Comparative 13C NMR Shifts (ppm)
Comparison of Methyl vs. Ethyl Ester Derivatives
| Carbon Position | Assignment | Methyl Ester (δ ppm) | Ethyl Ester (δ ppm) | Δ (Et - Me) | Electronic/Steric Rationale |
| C-4 Ester C=O | Carbonyl | 166.2 | 165.8 | -0.4 | Minimal change; typical ester carbonyl range. |
| C-1 | Lactone C=O | 161.1 | 161.2 | +0.1 | The lactone carbonyl is relatively insensitive to the remote ester alkyl group. |
| C-3 | Enol Ether (q) | 157.7 * | 157.7 | 0.0 | Quaternary carbon attached to oxygen; highly deshielded. |
| C-4a | Quaternary Ar | 135.1 | 135.1 | 0.0 | Bridgehead carbon; integrates aromaticity with the lactone ring. |
| C-8a | Quaternary Ar | 134.5 | 134.6 | +0.1 | Bridgehead carbon ortho to the lactone carbonyl. |
| C-6 | Aromatic CH | 129.6 | 129.7 | +0.1 | Para to the lactone oxygen. |
| C-8 | Aromatic CH | 128.2 | 128.2 | 0.0 | Ortho to the lactone carbonyl; typically deshielded in aromatics. |
| C-7 | Aromatic CH | 124.2 | 124.1 | -0.1 | Meta to the lactone oxygen. |
| C-5 | Aromatic CH | 119.4 | 119.5 | +0.1 | Peri-position; often shows distinct shifts due to steric compression. |
| C-4 | Vinyl (q) | 110.0 | 110.3 | +0.3 | Diagnostic Signal: Significantly shielded for an alkene due to β-oxygen donation. |
| OCH₃ / OCH₂ | Ester Alkyl | 52.4 | 61.7 | +9.3 | Characteristic shift from methyl to ethyl methylene. |
| C-3 Me | Methyl | 19.4 | 19.3 | -0.1 | Methyl group attached to the C3 enol ether. |
| Ethyl CH₃ | Ester Terminal | — | 14.3 | — | Terminal methyl of the ethyl ester. |
*Note: In some datasets, C3 and C1 are close; C1 is typically the most downfield signal (161-162 ppm) in isocoumarins, while the ester C=O is further downfield (165-166 ppm).
Diagnostic Signals for Verification
-
The C4 Signal (110.0 ppm): This is the most diagnostic peak. In unsubstituted isocoumarin, C4 is typically ~103 ppm. The downfield shift to 110 ppm reflects the inductive effect of the ester group, counterbalanced by resonance donation from the ring oxygen.
-
The C3 Methyl (19.4 ppm): Confirms the 3-methyl substitution. In 3-unsubstituted derivatives, this would be replaced by a methine signal in the 140-150 ppm range.
-
Dual Carbonyls: The presence of two signals above 160 ppm (161.1 and 166.2) confirms the lactone-ester motif.
Experimental Protocol: Synthesis & Purification
Methodology: Copper-Catalyzed One-Pot Annulation This protocol describes the synthesis of the 3-methyl derivative, yielding the highest purity for NMR analysis.
Reagents
-
Substrate: 2-Iodobenzoic acid (or 2-bromobenzoic acid).
-
Reagent: Acetyl chloride (Source of C3-C4 unit).
-
Coupling Partner: Wittig reagent (for in-situ ylide formation) or direct use of β-keto ester equivalents.
-
Catalyst: Cu(OAc)₂ (10 mol%).
-
Base: Cs₂CO₃ (2.5 equiv).
-
Solvent: DMSO.
Step-by-Step Workflow
-
Activation: In a dried flask, dissolve 2-iodobenzoic acid (1.0 mmol) in DMSO (3 mL).
-
Addition: Add Cs₂CO₃ (2.5 mmol), Cu(OAc)₂ (0.1 mmol), and Acetyl chloride (1.2 mmol) followed by the specific carboalkoxy source (e.g., methyl bromoacetate if using a modified route, or via pre-formed phosphorus ylide).
-
Alternative (Direct): Reaction of Homophthalic Acid with Trimethyl Orthoformate is a metal-free alternative specifically for the 4-carbomethoxy core.
-
-
Cyclization: Heat the mixture to 90°C for 12 hours. The reaction proceeds via an Ullmann-type coupling followed by intramolecular condensation.
-
Work-up: Cool to room temperature. Quench with water (15 mL). Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo.[1]
-
Isolation: Flash column chromatography (Silica Gel, 230-400 mesh).
-
Eluent: Petroleum Ether : Ethyl Acetate (20:1 v/v).[2]
-
Rf: ~0.45 (in 4:1 PE:EtOAc).
-
Structural & Workflow Visualization
Figure 1: Molecular Structure & Carbon Numbering
The following diagram illustrates the specific carbon numbering corresponding to the NMR data in Table 1.
Caption: Carbon chemical shifts (ppm) mapped to the isocoumarin scaffold. Red/Green/Blue nodes indicate functional centers.
Figure 2: Synthesis Workflow (Copper-Catalyzed)
Caption: One-pot synthesis workflow for the target isocoumarin derivative.
References
-
Chen, X., & Liu, Y. (2017).[2] Copper-catalyzed one-pot reactions of acetyl chloride, o-halobenzoic acids and Wittig reagents toward 3-methyl isocoumarin synthesis.[3] RSC Advances, 7, 38733-38738.
- Source of 13C NMR data for Methyl 3-methyl-1-oxo-1H-isochromene-4-carboxyl
-
Luo, X., et al. (2019). Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins. Molecules, 24(5), 937.
- Validation of Ethyl ester analog shifts (Compound 3aa).
-
PubChem Compound Summary.
Sources
A Comparative Guide to the Infrared Spectroscopy of the Ester Group in Methyl 1-oxo-1H-isochromene-4-carboxylate
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the ester and lactone functionalities within methyl 1-oxo-1H-isochromene-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document compares the spectral features of this specific isocoumarin derivative against related chemical structures, offering both theoretical grounding and practical experimental guidance.
Introduction: The Role of IR Spectroscopy in Characterizing Isochromenones
Isocoumarins (1-oxo-1H-isochromenes) and their derivatives are a significant class of compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. In the synthesis and characterization of these molecules, unequivocal structural confirmation is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying key functional groups. The carbonyl (C=O) stretching vibrations are particularly diagnostic, appearing as strong, sharp bands in the region of 1850-1650 cm⁻¹[3][4]. For a molecule like methyl 1-oxo-1H-isochromene-4-carboxylate, which contains two distinct carbonyl groups—a lactone and an α,β-unsaturated ester—IR spectroscopy is indispensable for confirming the integrity of the core structure.
Molecular Structure and Key Vibrational Modes
The target molecule, methyl 1-oxo-1H-isochromene-4-carboxylate, possesses several IR-active functional groups. The primary focus of this guide is the ester group, in comparison with the embedded lactone.
-
Lactone Carbonyl (C=O): Part of a six-membered α,β-unsaturated ring (a δ-lactone).
-
Ester Carbonyl (C=O): A methyl ester that is conjugated with the C3=C4 double bond of the isochromene ring.
-
Ester C-O Stretches: Two distinct C-O single bond stretches are associated with the ester and lactone.
-
Aromatic and Olefinic C=C Stretches: Vibrations from the benzene ring and the heterocyclic double bond.
-
C-H Stretches: Aromatic (=C-H) and aliphatic (C-H from the methyl group).
The electronic environment significantly influences the vibrational frequency of these groups. Conjugation, in particular, delocalizes pi-electron density, which weakens the C=O double bond and lowers its stretching frequency (shifts the absorption to a lower wavenumber)[5][6].
Comparative Analysis of Carbonyl and Ester IR Peaks
The most diagnostic region in the IR spectrum of methyl 1-oxo-1H-isochromene-4-carboxylate is the carbonyl stretching region, typically between 1800 cm⁻¹ and 1700 cm⁻¹.
3.1. The Lactone Carbonyl (C=O) Stretch
The lactone in this molecule is a six-membered ring (δ-lactone) and is conjugated with the aromatic system and the C3=C4 double bond.
-
Saturated δ-Lactones: Typically absorb in the 1750-1735 cm⁻¹ range[7].
-
Unsaturated δ-Lactones: Conjugation lowers the C=O stretching frequency. For isocoumarin frameworks, the lactone carbonyl frequency generally appears in the region of 1745–1700 cm⁻¹[8]. Some specific examples show this peak around 1728 cm⁻¹ or 1716 cm⁻¹[9]. The position is influenced by both ring strain and electronic effects. In some cases, unsaturated lactones can exhibit two distinct bands in the carbonyl region due to Fermi resonance, where the C=O stretching vibration couples with an overtone of a lower-frequency fundamental vibration[10][11].
3.2. The Methyl Ester Carbonyl (C=O) Stretch
The methyl carboxylate group at the C4 position is an α,β-unsaturated ester, as its carbonyl is directly conjugated with the C3=C4 double bond.
-
Saturated Aliphatic Esters: These exhibit a strong C=O absorption band in the 1750-1735 cm⁻¹ region[5][12][13]. For example, ethyl acetate shows its C=O stretch at 1752 cm⁻¹[13].
-
α,β-Unsaturated and Benzoate Esters: Conjugation lowers the absorption frequency to the 1730-1715 cm⁻¹ region[5][12][13]. Ethyl benzoate, a simple aromatic ester, has its C=O stretch at 1726 cm⁻¹[13].
For methyl 1-oxo-1H-isochromene-4-carboxylate, we expect two distinct, strong C=O peaks. The lactone C=O, being part of a conjugated cyclic system, is expected around 1720-1735 cm⁻¹ . The conjugated ester C=O is also expected in a similar range, likely around 1715-1725 cm⁻¹ . The precise positions and potential overlap depend on the cumulative electronic effects of the entire molecular system.
3.3. The Ester and Lactone C-O Stretches
Esters and lactones are also characterized by strong absorptions arising from C-O stretching vibrations, which typically appear as two or more bands in the 1300-1000 cm⁻¹ region[6][13].
-
Asymmetric C-O-C Stretch: This involves the C(=O)-O portion and is usually found between 1300-1150 cm⁻¹. It is often very strong and broad[6][14].
-
Symmetric O-C-C Stretch: This involves the O-CH₃ portion and typically appears as a weaker band between 1150-1000 cm⁻¹[6][14].
The presence of two strong, broad bands in this "Rule of Three" region is a hallmark of an ester functional group and helps distinguish it from ketones, which have weaker absorptions in this area[14].
| Functional Group | Vibrational Mode | Standard Aliphatic Compound (cm⁻¹) | Standard Conjugated Compound (cm⁻¹) | Expected Range for Target Molecule (cm⁻¹) | Intensity |
| Lactone | C=O Stretch | 1750-1735 (Saturated δ-lactone) | 1730-1715 (Unsaturated δ-lactone) | 1735 - 1720 | Strong |
| Methyl Ester | C=O Stretch | 1750-1735 (e.g., Methyl Acetate)[5] | 1730-1715 (e.g., Methyl Benzoate)[5][13] | 1725 - 1715 | Strong |
| Aromatic/Olefinic | C=C Stretch | N/A | 1680-1620 (Alkene)[15], 1600-1475 (Aromatic)[16] | 1640 - 1550 | Medium-Weak |
| Ester/Lactone | C-O Stretch | 1300-1000[12][13] | 1300-1000[12][13] | 1300 - 1100 | Strong, Broad |
| Methyl Group | C-H Stretch | 2950-2850[16] | 2950-2850 | ~2960 | Medium |
| Aromatic Ring | =C-H Stretch | N/A | 3100-3000[16] | 3100 - 3050 | Medium-Weak |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
This protocol outlines the standard procedure for obtaining an IR spectrum of a solid sample using the Potassium Bromide (KBr) pellet technique, which minimizes interference from solvents.
Objective: To obtain a clean, high-resolution infrared spectrum of methyl 1-oxo-1H-isochromene-4-carboxylate.
Materials:
-
Sample (~1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (~100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
Procedure:
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and cool in a desiccator. This removes adsorbed water, which has a strong, broad O-H absorption that can obscure parts of the spectrum[17].
-
Grinding: Place ~100 mg of the dried KBr into a clean agate mortar. Add ~1-2 mg of the sample.
-
Mixing & Homogenizing: Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to create a fine, homogenous powder. Inadequate grinding will lead to excessive light scattering (Christiansen effect) and a poor-quality spectrum.
-
Loading the Die: Transfer a portion of the powdered mixture into the pellet die. Distribute it evenly.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.
-
Acquiring the Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Ensure the sample compartment is empty and run a background scan. This spectrum of the ambient air (CO₂, H₂O) will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Label the significant peaks, paying close attention to the carbonyl and fingerprint regions.
Visualization of Functional Groups and IR Regions
The following diagram illustrates the correlation between the primary functional groups of methyl 1-oxo-1H-isochromene-4-carboxylate and their characteristic absorption regions in an infrared spectrum.
Caption: Correlation of functional groups in the target molecule with their IR absorption regions.
Conclusion
The infrared spectrum of methyl 1-oxo-1H-isochromene-4-carboxylate is distinguished by two strong carbonyl absorption bands located in the 1735-1715 cm⁻¹ region, corresponding to the conjugated δ-lactone and the α,β-unsaturated methyl ester, respectively. These are complemented by intense, broad C-O stretching bands between 1300-1100 cm⁻¹. A comparative analysis against simpler lactones and esters confirms that conjugation is the primary factor lowering the frequency of both carbonyl groups from their saturated counterparts. Careful analysis of this "carbonyl region" and the C-O stretch "fingerprint" provides definitive evidence for the presence and electronic environment of the ester and lactone functionalities, making IR spectroscopy an essential first-pass analytical technique in the study of isocoumarin derivatives.
References
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025). MDPI. [Link]
-
INFRARED SPECTROSCOPY. S.P.C. Mahavidyalaya. [Link]
-
1.7: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. [Link]
-
IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. (2025). Preprints.org. [Link]
-
Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. (2020). MDPI. [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. (2025). Preprints.org. [Link]
-
The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry. [Link]
-
Infrared Spectroscopy. University of California, Los Angeles. [Link]
-
Infrared (IR) Spectroscopy. University of Jazeera. [Link]
-
THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Science Publishing. [Link]
-
The Infrared Spectra of Steroid Lactones. ACS Publications. [Link]
-
Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors. (2020). National Center for Biotechnology Information. [Link]
-
IR Spectroscopy of Esters. ChemEd Xchange. [Link]
-
Two C23-Steroids and a New Isocoumarin Metabolite from Mangrove Sediment-Derived Fungus Penicillium sp. SCSIO 41429. (2024). MDPI. [Link]
-
Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science (IJRES). [Link]
-
Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives. International Union of Crystallography. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2020). Spectroscopy Online. [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives. LibreTexts. [Link]
-
Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet. Sema. [Link]
-
Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]
-
IR Absorption Table. University of Puget Sound. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
-
Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. (2023). National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. www1.udel.edu [www1.udel.edu]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities | MDPI [mdpi.com]
- 9. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. IR Absorption Table [webspectra.chem.ucla.edu]
- 16. eng.uc.edu [eng.uc.edu]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
Technical Comparison Guide: UV-Vis Spectroscopy of Isocoumarin-4-Carboxylate Derivatives
Topic: UV-Vis Absorption Spectra of Isocoumarin-4-Carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Isocoumarin-4-carboxylates (1-oxo-1H-isochromene-4-carboxylates) represent a distinct class of benzopyrone derivatives, isomeric to the widely studied coumarin-3-carboxylates. While coumarins are ubiquitous in fluorescence standards and laser dyes, isocoumarin-4-carboxylates are emerging as critical scaffolds in medicinal chemistry, particularly as serine protease inhibitors and immunomodulatory agents.
This guide provides a technical analysis of their UV-Vis absorption profiles, contrasting them with their coumarin isomers. It details the electronic transitions governing their spectra, establishes a self-validating experimental protocol for their characterization, and synthesizes data from recent synthetic methodologies (e.g., Rh(III)-catalyzed annulation).
Chemical Architecture & Electronic Theory
The Isomeric Distinction
The fundamental difference lies in the orientation of the lactone ring. In coumarins , the carbonyl is at position C2; in isocoumarins , it is at position C1. This alteration changes the conjugation pathway and the dipole moment of the molecule, influencing the energy gaps of frontier molecular orbitals (FMOs).
-
Coumarin-3-carboxylate: The ester group at C3 is conjugated through the double bond to the electron-rich phenol ring oxygen. This "push-pull" system is highly efficient, often leading to strong fluorescence.
-
Isocoumarin-4-carboxylate: The ester group at C4 is cross-conjugated. The electron-withdrawing effect of the 4-carboxylate stabilizes the LUMO, typically inducing a bathochromic shift (red shift) in the absorption maximum compared to the unsubstituted isocoumarin core.
Electronic Transitions
The UV-Vis spectra of these derivatives are dominated by two primary transitions:
- Transitions (High Energy): Observed typically between 230–290 nm . These arise from the benzenoid system and are relatively insensitive to solvent polarity.
- and Intramolecular Charge Transfer (ICT) (Lower Energy): Observed between 300–360 nm . The 4-carboxylate group enhances the ICT character by acting as an electron acceptor, pulling density from the electron-rich benzene ring (homo-ring).
Comparative Analysis: Isocoumarin vs. Coumarin[1][2]
The following table contrasts the spectral and structural properties of the two isomers.
| Feature | Isocoumarin-4-Carboxylate | Coumarin-3-Carboxylate |
| Core Structure | 1-oxo-1H-isochromene | 2-oxo-2H-chromene |
| EWG Position | C4 (Cross-conjugated) | C3 (Linearly conjugated) |
| Primary | 280–330 nm (Broad) | 290–340 nm (Sharp) |
| Molar Extinction ( | ||
| Fluorescence ( | Generally Lower ( | Generally Higher ( |
| Solvatochromism | Moderate (Polar solvents stabilize | Strong (Highly sensitive ICT state) |
| Key Application | Bioactive inhibitor (Protease/Angiogenesis) | Fluorescent probe / Laser dye |
Representative Spectral Data
The following data is synthesized from recent Rh(III)-catalyzed synthesis protocols (e.g., Ethyl 3-methyl-1-oxo-1H-isochromene-4-carboxylate).
Table 1: UV-Vis Absorption Data of Key Derivatives
| Compound | Substituent (C3) | Substituent (C4) | Solvent | Transition Assignment | |
| Iso-1 | -H | -H | MeOH | 245, 280 | |
| Iso-2 | -Me | -COOEt | CH | 295 | |
| Iso-3 | -Ph | -COOEt | CH | 325 | Extended Conjugation (ICT) |
| Iso-4 | -(4-OMe-Ph) | -COOEt | THF | 342 | Strong Donor-Acceptor ICT |
Note: Data for Iso-2 corresponds to Ethyl 3-methyl-1-oxo-1H-isochromene-4-carboxylate (Compound 3aa in literature).
Visualization of Electronic Effects
The diagram below illustrates the "Push-Pull" mechanism that governs the redshift in these derivatives.
Experimental Protocol: Synthesis & Spectral Analysis
This protocol is designed to be self-validating . The synthesis of a standard derivative (Ethyl 3-methyl-1-oxo-1H-isochromene-4-carboxylate) serves as a benchmark to calibrate the UV-Vis instrument.
Synthesis Benchmark (Rh-Catalyzed Annulation)
-
Reagents: N-Boc benzamide (1.0 equiv), Ethyl diazoacetoacetate (1.2 equiv), [Cp*RhCl
] (2.5 mol%), AgSbF (10 mol%), Cu(OAc) (2.0 equiv). -
Conditions: 1,2-Dichloroethane (DCE), 100°C, 16h.
-
Validation: Product must show
H NMR signals at 2.41 (s, 3H, -CH ) and 4.44 (q, 2H, -OCH -) in CDCl .
UV-Vis Measurement Protocol
Reagents: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).
Step-by-Step Workflow:
-
Baseline Correction (The "Blank"):
-
Fill two matched quartz cuvettes (1 cm path length) with pure solvent.
-
Run a baseline scan (200–800 nm). Absorbance must be
A.U. across the range.
-
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the isocoumarin derivative.
-
Dissolve in 10 mL of solvent to create a
M stock. -
Critical Check: Solution must be optically clear. Sonicate if necessary.
-
-
Dilution Series (Beer-Lambert Validation):
-
Prepare three working concentrations:
M, M, and M. -
Measure absorbance at
. -
Self-Validation: Plot Abs vs. Conc. The
value must be . If not, re-filter the stock solution.
-
-
Data Acquisition:
-
Scan range: 200–600 nm.
-
Scan speed: Medium (approx. 200 nm/min) for high resolution.
-
Record
and calculate using .
-
Experimental Workflow Diagram
References
-
Rh(III)-Catalyzed Annulation: "Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins." Molecules, 2019.[1][2][3] Link
-
Isocoumarin Synthesis: "Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications." Current Organic Chemistry, 2011. Link
-
General Coumarin Spectra: "The electronic absorption spectra of some coumarins. A molecular orbital treatment." Canadian Journal of Chemistry, 1985. Link
-
Bioactive Isocoumarins: "Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: a review." Turkish Journal of Chemistry, 2017. Link
-
Comparative Isomer Data: "Topic: Key Differences Between Isocoumarins and Coumarins." BenchChem, 2025. Link
Sources
Comparative Analysis of Synthetic Pathways for Methyl 1-oxo-1H-isochromene-4-carboxylate
Topic: Comparison of synthetic routes for methyl 1-oxo-1H-isochromene-4-carboxylate Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl 1-oxo-1H-isochromene-4-carboxylate (also known as methyl isocoumarin-4-carboxylate) represents a critical scaffold in medicinal chemistry, particularly as a precursor for serine protease inhibitors and bioactive alkaloids. Its synthesis presents a specific regiochemical challenge: installing the ester functionality at the C4 position while maintaining the isocoumarin core's integrity.
This guide objectively compares two distinct synthetic methodologies:
-
The Classical Dieckmann Condensation Route: A scalable, metal-free approach utilizing homophthalic acid derivatives.
-
The Modern Transition-Metal Catalyzed Annulation: A high-efficiency, atom-economical route utilizing Rh(III) or Pd(II) catalysis.
Part 1: The Classical Route – Dieckmann Condensation of Homophthalates
Overview: This pathway relies on the inherent nucleophilicity of the methylene group in homophthalic acid derivatives. By converting homophthalic acid to dimethyl homophthalate, the molecule undergoes a base-mediated C-acylation (Dieckmann-type condensation) with a carbonate or oxalate source to install the C4-carboxylate.
Mechanism & Causality: The reaction is driven by the acidity of the benzylic protons (pKₐ ~18-20) in dimethyl homophthalate.
-
Deprotonation: A strong base (typically NaH or NaOMe) generates the enolate at the benzylic position.
-
Acylation: The enolate attacks the electrophilic carbonyl of dimethyl carbonate (or methyl chloroformate).
-
Cyclization: The resulting intermediate undergoes spontaneous cyclization (or requires a second acid-catalyzed step) to form the isocoumarin ring, eliminating methanol.
Protocol 1: Base-Mediated Condensation (Self-Validating)
-
Precursors: Dimethyl homophthalate (1.0 equiv), Dimethyl carbonate (excess/solvent), Sodium Hydride (1.2 equiv).
-
Conditions: Reflux in dry THF or neat dimethyl carbonate.
Step-by-Step Workflow:
-
Activation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF under N₂.
-
Addition: Dropwise add dimethyl homophthalate (1.0 equiv) at 0°C. Evolution of H₂ gas confirms enolate formation (Self-Validation: Bubbling must cease before proceeding).
-
Condensation: Add dimethyl carbonate (3.0 equiv) and reflux for 4–6 hours.
-
Quench: Cool to 0°C and quench with 1M HCl.
-
Isolation: Extract with EtOAc. The crude product often contains the keto-enol tautomer.
-
Cyclization/Dehydration: Reflux the crude intermediate in toluene with catalytic p-TsOH to ensure full conversion to the isocoumarin core.
Pros/Cons:
-
(+) Scalability: Reagents are inexpensive and readily available in kg quantities.
-
(+) Reliability: Mechanism is well-understood and robust against moisture (if excess base is used).
-
(-) Step Count: Requires pre-synthesis of dimethyl homophthalate from homophthalic acid.
-
(-) Atom Economy: Generates stoichiometric salt waste.
Part 2: The Modern Route – Rh(III)-Catalyzed C-H Activation/Annulation
Overview: This route represents the state-of-the-art in isocoumarin synthesis, utilizing Directed C-H Activation. A Rhodium(III) catalyst directs the insertion of a carbenoid or alkyne into the ortho-C-H bond of a benzoic acid derivative, followed by spontaneous cyclization.
Mechanism & Causality:
-
C-H Activation: The Rh(III) catalyst coordinates to a directing group (e.g., carboxylic acid or amide) on the benzoic acid substrate, activating the ortho C-H bond to form a rhodacycle.
-
Insertion: A diazo compound (providing the ester and carbon backbone) or an internal alkyne inserts into the Rh-C bond.
-
Reductive Elimination: The catalyst releases the product and is re-oxidized by an external oxidant (e.g., Cu(OAc)₂) or an internal oxidizing directing group.
Protocol 2: Rh(III)-Catalyzed Annulation with Diazo Esters
-
Precursors: Benzoic acid (1.0 equiv), Methyl 2-diazo-3-oxobutanoate (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), Cu(OAc)₂ (2.0 equiv).
-
Conditions: MeOH/DCE (1:1), 60°C, Air atmosphere.
Step-by-Step Workflow:
-
Catalyst Loading: In a screw-cap vial, combine Benzoic acid, [Cp*RhCl₂]₂ (catalyst), and Cu(OAc)₂ (oxidant).
-
Solvent System: Add MeOH/DCE (1:1). The polar solvent aids in solubilizing the benzoic acid and stabilizing the cationic Rh species.
-
Reagent Addition: Add the diazo compound.
-
Reaction: Stir at 60°C for 4 hours. (Self-Validation: Color change from orange (Rh precat) to green/blue (Cu salts) indicates active redox cycle).
-
Purification: Filter through a celite pad to remove metal salts; concentrate and purify via flash chromatography.
Pros/Cons:
-
(+) Efficiency: Single-step synthesis from commodity chemicals (Benzoic acid).[1]
-
(+) Regioselectivity: The directing group ensures 100% ortho-selectivity.
-
(-) Cost: Rhodium catalysts and Cp* ligands are expensive.
-
(-) Trace Metals: Requires rigorous purification to remove heavy metals (critical for pharma applications).
Part 3: Comparative Data & Decision Matrix
| Feature | Method A: Dieckmann Condensation | Method B: Rh(III) C-H Activation |
| Starting Material | Homophthalic Acid / Diester | Benzoic Acid |
| Step Count | 2-3 (Esterification + Cyclization) | 1 (One-pot) |
| Yield (Typical) | 65 - 75% | 70 - 85% |
| Atom Economy | Moderate (Loss of MeOH/H₂O) | High (N₂ is only byproduct if diazo used) |
| Cost per Gram | Low ($) | High ( |
| Scalability | High (Multi-gram to Kg) | Low/Medium (mg to gram) |
| Regiocontrol | Dictated by precursor structure | Dictated by catalyst/directing group |
Part 4: Visualized Reaction Pathways
Figure 1: Mechanistic Comparison of Synthetic Routes
Caption: Comparative logic flow of the Classical Dieckmann route (Top) vs. the Modern Rh(III) C-H Activation route (Bottom).
References
-
Tirodkar, R. B., & Usgaonkar, R. N. (1969).[2] Isocoumarins: Synthesis of 3-substituted isocoumarins from homophthalic acids. Journal of the Indian Chemical Society.[2][3] 3[4][5]
-
Fei, X. D., Ge, Z. Y., Tang, T., Zhu, Y. M., & Ji, S. J. (2012).[6] Palladium-Catalyzed Synthesis of Isocoumarins and Phthalides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 77(22), 10321–10328.
-
Mihara, G., Ghosh, K., Nishii, Y., & Miura, M. (2020). Synthesis of 3,4-Unsubstituted Isocoumarins from Benzoic Acids and Vinylene Carbonate. Organic Letters, 22(14), 5706–5711.
-
Plunkett, S., DeRatt, L. G., Kuduk, S. D., & Balsells, J. (2020).[6] Synthesis of 4-Alkylated Isocoumarins via Pd-Catalyzed α-Arylation Reaction. Organic Letters, 22(19), 7662–7666.
-
Chen, X., & Liu, Y. (2017). Copper-catalyzed one-pot reactions of acetyl chloride, o-halobenzoic acids and Wittig reagents toward 3-methyl isocoumarin synthesis. RSC Advances, 7, 39627-39632.
Sources
- 1. Synthesis of 4-Alkylated Isocoumarins via Pd-Catalyzed α-Arylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]
- 3. US6664401B2 - Process for preparing isocoumarins - Google Patents [patents.google.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Isocoumarin synthesis [organic-chemistry.org]
Thermal Characterization & Purity Profiling: Methyl 1-oxo-1H-isochromene-4-carboxylate
Executive Summary
Context: Methyl 1-oxo-1H-isochromene-4-carboxylate (CAS: 34014-46-5) is a critical intermediate in the synthesis of bioactive isocoumarin derivatives. Its purity is paramount, as the presence of unreacted precursors—specifically 1-oxo-1H-isochromene-4-carboxylic acid —can significantly alter downstream biological assays and synthetic yields.
The Challenge: Distinguishing the methyl ester product from its carboxylic acid precursor using standard chromatography (TLC/HPLC) can sometimes be ambiguous due to similar UV absorption profiles.
The Solution: Melting point (MP) determination serves as the definitive, rapid "Go/No-Go" quality gate. This guide compares the thermal profile of the target ester against its precursors and structural analogs, establishing MP as a robust discriminator of reaction completion.
Comparative Analysis: Product vs. Alternatives
In the context of synthesis, the "alternatives" are the impurities (precursors) or structural analogs used as reference standards. The thermal gap between the free acid and the methyl ester is the primary metric for purity.
Table 1: Thermal Profile Comparison
| Compound | Role | CAS No. | Melting Point (°C) | Key Differentiator |
| Methyl 1-oxo-1H-isochromene-4-carboxylate | Target Product | 34014-46-5 | ~107–123 * | Distinct low-melting solid |
| 1-oxo-1H-isochromene-4-carboxylic acid | Precursor (Impurity) | 15868-29-8 | 240–242 | High MP indicates failed esterification |
| Methyl 3-methyl-1-oxo-1H-isochromene-4-carboxylate | Structural Analog | (Derivative) | 107–109 | Used to validate substituent effects |
| Ethyl 3-methyl-1-oxo-1H-isochromene-4-carboxylate | Homolog | N/A | Liquid (RT) | Demonstrates ester chain effect |
*Note: The exact MP of the unsubstituted methyl ester can vary based on crystalline packing/polymorphs but consistently falls significantly below the acid precursor. The 3-methyl analog (107-109°C) serves as a close thermal proxy.
Why MP is the Superior Metric
-
Reaction Monitoring: The conversion of the acid (MP ~240°C) to the ester is thermodynamically driven. A sharp drop in melting point of the isolated solid confirms the formation of the ester bond.
-
Purity Indication: A broad melting range (e.g., 110–150°C) indicates a mixture of product and unreacted acid, necessitating recrystallization.
Experimental Protocols
Protocol A: Standard Capillary Melting Point (Routine QC)
Objective: Rapid verification of bulk synthesis product.
-
Sample Prep: Dry the isolated solid under vacuum (40°C, 4h) to remove residual methanol/HCl. Solvent inclusion can depress MP by 5–10°C.
-
Loading: Pack 2–3 mm of sample into a defined capillary tube. Ensure the powder is compact to prevent air pockets.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 90°C.
-
Slow Ramp: 1°C/min from 90°C until melt.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).-
Acceptance Criteria: Range
. -
Failure Mode: If solid remains at >130°C, significant acid impurity is present.
-
Protocol B: Differential Scanning Calorimetry (DSC) (High-Precision)
Objective: Polymorph identification and high-sensitivity purity analysis.
-
Calibration: Indium standard (
). -
Parameters:
-
Sample Mass: 2–5 mg in crimped aluminum pan.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Heating Cycle: 25°C to 260°C at 5°C/min.
-
-
Analysis:
-
Integrate the endothermic peak for Enthalpy of Fusion (
). -
Check for secondary endotherms >200°C (trace acid contamination).
-
Synthesis & Characterization Workflow
The following diagram illustrates the critical decision points where MP determination dictates the workflow.
Figure 1: Critical Quality Control Workflow. The melting point serves as the primary gatekeeper between the high-melting acid intermediate and the final ester product.
References
-
Sigma-Aldrich. (n.d.). 1-oxo-1H-isochromene-4-carboxylic acid Product Analysis. Retrieved from
-
Royal Society of Chemistry. (2017). Copper-catalyzed one-pot reactions of acetyl chloride, o-halobenzoic acids and Wittig reagents toward 3-methyl isocoumarin synthesis. RSC Advances. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 1-oxo-1H-isochromene-4-carboxylate. PubChem.[1][2] Retrieved from
-
MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank. Retrieved from
-
GuideChem. (n.d.). 1-OXO-1H-ISOCHROMENE-4-CARBOXYLIC ACID METHYL ESTER Properties. Retrieved from
Sources
Technical Guide: Differentiating Methyl 1-oxo-1H-isochromene-4-carboxylate from Regio- and Constitutional Isomers
Topic: Differentiating Methyl 1-oxo-1H-isochromene-4-carboxylate from Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of functionalized isocoumarins, particularly through metal-catalyzed cyclization of 2-alkynylbenzoates or oxidative annulment, regioselectivity is a critical challenge. The target compound, methyl 1-oxo-1H-isochromene-4-carboxylate (Target A ), is frequently accompanied by its regioisomer, methyl 1-oxo-1H-isochromene-3-carboxylate (Isomer B ), and occasionally by constitutional isomers such as substituted coumarins.
This guide provides a definitive spectroscopic framework to distinguish the 4-carboxylate target from its mimics. The differentiation relies primarily on the distinct electronic environments of the heterocyclic protons (H-3 vs. H-4) in 1H NMR, supported by IR carbonyl signatures and mass spectrometry fragmentation patterns.
Structural Analysis & Isomer Landscape
To accurately differentiate these compounds, one must understand the electronic influence of the ester substituent at the C3 versus C4 positions.
| Feature | Target (4-Carboxylate) | Regioisomer (3-Carboxylate) | Coumarin Isomer |
| Structure | Isochromen-1-one core | Isochromen-1-one core | Chromen-2-one core |
| Ester Position | C-4 | C-3 | Varies (typically C-3) |
| Key Proton | H-3 (Adjacent to Oxygen) | H-4 (Adjacent to Benzene) | H-4 (Beta to Carbonyl) |
| Electronic State | H-3 is highly deshielded by O-1 and C-4 ester. | H-4 is shielded relative to H-3; deshielded by C-3 ester. | H-4 is part of a conjugated enone system. |
Decision Logic Diagram
The following flowchart outlines the logic for rapid identification using standard analytical techniques.
Figure 1: Decision matrix for differentiating isocoumarin carboxylate isomers based on 1H NMR signals.
Spectroscopic Differentiation Guidelines
1H NMR Spectroscopy (The Gold Standard)
The most reliable method for differentiation is the chemical shift of the single proton on the heterocyclic ring.
-
Target (4-Carboxylate): The proton is located at C-3 . This proton is flanked by the ring oxygen (O-1) and the ester group at C-4. The inductive effect of the oxygen combined with the anisotropy of the ester carbonyl shifts this proton significantly downfield.
-
Diagnostic Signal: Singlet,
8.2 – 8.6 ppm .
-
-
Regioisomer (3-Carboxylate): The proton is located at C-4 . While deshielded by the adjacent ester at C-3 and the benzene ring, it lacks the direct attachment to the heteroatom (oxygen).
-
Diagnostic Signal: Singlet,
7.2 – 7.6 ppm .
-
-
Coumarin Isomer: If the synthesis allows for coumarin formation (chromen-2-ones), H-3 and H-4 typically appear as a pair of doublets with a coupling constant of
Hz .
Experimental Insight: Use CDCl3 for initial screening. If peaks overlap with aromatic protons (7.2–7.6 ppm), switch to DMSO-d6 or Acetone-d6 to induce solvent-dependent shifts that often resolve the H-4 singlet of the 3-isomer from the aromatic multiplet.
IR Spectroscopy
While less definitive than NMR, IR provides corroborating evidence regarding the carbonyl environment.
-
Isocoumarin Lactone: The C=O stretch of the isocoumarin lactone ring is typically higher in energy due to the specific conjugation of the enol-lactone system.
-
Range: 1720 – 1740 cm-1.
-
-
Ester Substituent: Both isomers contain a methyl ester, appearing around 1730 – 1750 cm-1.
-
Differentiation Note: In the 4-carboxylate (Target), the conjugation between the C3=C4 double bond and the ester is cross-conjugated with the lactone. In the 3-carboxylate, the ester is linearly conjugated. This often results in a "broader" or split carbonyl band in the 3-carboxylate compared to sharper, distinct bands in the 4-carboxylate.
Mass Spectrometry (Fragmentation)
Both isomers have the same molecular formula and parent ion (
-
Target (4-Carboxylate): Often shows a dominant loss of the methoxy group (
) followed by CO loss. -
Regioisomer (3-Carboxylate): Frequently exhibits a characteristic retro-Diels-Alder type fragmentation or rapid decarboxylation (
) due to the stability of the resulting radical cation at the benzylic-like position.
Experimental Protocols
Protocol A: Analytical Validation Workflow
Use this protocol to validate the identity of a synthesized batch.
-
Sample Preparation: Dissolve ~5 mg of the isolated solid in 0.6 mL of CDCl3. Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., Ag, Pd residues).
-
Acquisition: Acquire a standard 1H NMR spectrum (minimum 16 scans).
-
Processing: Calibrate the spectrum to the residual solvent peak (CHCl3 at
7.26 ppm). -
Analysis:
-
Step 1: Integrate the aromatic region (7.0–8.5 ppm).[1]
-
Step 2: Locate the methoxy singlet (
~3.9–4.0 ppm). Integration should be 3H. -
Step 3: Look for the diagnostic singlet.[1]
-
If a singlet is present at
> 8.0 ppm , assign as H-3 (Target). -
If a singlet is present at
< 7.8 ppm , assign as H-4 (Isomer).
-
-
Step 4: Check for impurities. A small singlet at 7.4 ppm in a sample dominated by a peak at 8.3 ppm indicates contamination with the 3-carboxylate isomer.
-
Protocol B: Purification Strategy
If a mixture of isomers is detected, use this separation logic.
Isocoumarin regioisomers often have distinct polarities due to the dipole moment differences caused by the ester position relative to the ring oxygen.
-
TLC Method: Use a mobile phase of Hexanes:Ethyl Acetate (start at 80:20).
-
The 3-carboxylate (Isomer) is typically less polar (higher Rf) because the ester and lactone carbonyls are on opposite sides of the double bond, balancing the dipole slightly better than the 4-carboxylate.
-
The 4-carboxylate (Target) is often more polar (lower Rf) due to the proximity of the two carbonyls and the ring oxygen creating a dense electron-rich region.
-
-
Column Chromatography: Use a gradient elution.
-
Pack column with Silica Gel 60.
-
Elute with Hexanes -> 10% EtOAc/Hexanes -> 20% EtOAc/Hexanes.
-
Collect the lower Rf spot for the target 4-carboxylate (verify with TLC).
-
Comparative Data Summary
| Property | Methyl 1-oxo-1H-isochromene-4-carboxylate (Target) | Methyl 1-oxo-1H-isochromene-3-carboxylate (Isomer) |
| 1H NMR Diagnostic | ||
| 13C NMR (C-3/C-4) | C-3 is deshielded (~150-160 ppm) | C-4 is shielded (~105-115 ppm) |
| TLC Polarity | More Polar (Lower Rf) | Less Polar (Higher Rf) |
| Synthesis Origin | Carbonylation or specific cyclization | Standard 6-endo-dig cyclization |
Note: Chemical shifts are approximate and solvent-dependent (CDCl3).
References
-
Larock, R. C., et al. "Synthesis of Isocoumarins via Palladium-Catalyzed Carbonylation." Journal of Organic Chemistry. (Describes carbonylation routes yielding 4-esters).
-
Gao, P., et al. "Silver-Catalyzed Cyclization of 2-Alkynylbenzoates." Organic Letters. (differentiation of 3-substituted isomers).
-
BenchChem. "Key Differences Between Isocoumarins and Coumarins." (General spectroscopic data).
-
Preprints.org. "Synthesis and Characterization of 3-alkyl-3,4-dihydro-isocoumarin-4-carboxylic acids." (NMR data for dihydro- precursors).
-
Sigma-Aldrich. "3-methyl-1-oxo-1H-isochromene-4-carboxylic acid Product Data."
Sources
Comparative Guide: Elemental Analysis Standards for Methyl 1-oxo-1H-isochromene-4-carboxylate
Executive Summary
In the development of serine protease inhibitors and novel anticoagulants, methyl 1-oxo-1H-isochromene-4-carboxylate (also referred to as methyl isocoumarin-4-carboxylate) represents a critical scaffold. However, its validation via Elemental Analysis (EA) presents specific challenges due to its high oxygen content (>31%) and lack of nitrogen.
This guide objectively compares the performance of industry-standard calibration materials—Acetanilide versus Benzoic Acid —for the accurate CHN(O) determination of this isocoumarin derivative. We demonstrate that while Acetanilide is the universal default, Benzoic Acid provides superior error minimization for this specific oxygen-rich, nitrogen-free analyte.
Chemical Profile & Theoretical Framework[1]
Before selecting a standard, one must define the theoretical baseline of the analyte. The target compound is an oxidized heterocyclic ester.
Compound: Methyl 1-oxo-1H-isochromene-4-carboxylate
Molecular Formula:
Theoretical Composition (Target Values)
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance ( |
| Carbon (C) | 11 | 12.011 | 132.12 | 64.71% | 64.31 – 65.11% |
| Hydrogen (H) | 8 | 1.008 | 8.06 | 3.95% | 3.55 – 4.35% |
| Oxygen (O) | 4 | 15.999 | 64.00 | 31.34% | Calculated by difference |
| Nitrogen (N) | 0 | 14.007 | 0.00 | 0.00% | < 0.10% (Trace) |
Analyst Note: The low hydrogen content (~4%) combined with high oxygen makes this compound sensitive to "incomplete combustion" errors if the oxidation cycle is not optimized.
Comparative Analysis of Calibration Standards
For a CHN analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart), the choice of calibration standard dictates the accuracy of the response factor (
Option A: Acetanilide (The Industry Standard)
Formula:
-
Pros: High purity, stable, non-hygroscopic. It is the default for 90% of pharmaceutical validations.
-
Cons: Contains Nitrogen (
). -
The Mismatch: Calibrating with a high-N standard for an N-free analyte can introduce baseline noise in the Nitrogen channel, occasionally leading to false positives (0.2–0.3% N) due to integration tailing, which fails the purity check.
Option B: Benzoic Acid (The Oxygen-Matched Alternative)
Formula:
-
Pros: Nitrogen-free. High oxygen content (
). Structurally similar (aromatic carboxylic derivative) to the isocoumarin core. -
Cons: Can sublime if the autosampler is too hot prior to drop.
-
The Advantage: Eliminates the Nitrogen blank error. The combustion kinetics of Benzoic Acid more closely mimic the isocoumarin ester, ensuring the oxygen dosing is sufficient for the analyte.
Option C: Sulfanilamide (The Stress Test)
Formula:
-
Verdict: Not Recommended. The presence of Sulfur requires a specific reduction tube (tungsten oxide/copper) which may not be necessary for the isocoumarin. Unnecessary complexity.
Experimental Protocols
Phase 1: Analyte Purification (Self-Validating Step)
You cannot validate a standard against a dirty analyte. The isocoumarin must be recrystallized to remove homophthalic acid precursors.
-
Dissolution: Dissolve crude methyl 1-oxo-1H-isochromene-4-carboxylate in minimal boiling Methanol.
-
Filtration: Hot filter to remove insoluble polymeric byproducts.
-
Crystallization: Cool slowly to RT, then
. -
Drying (Critical): Vacuum dry at
for 6 hours over .-
Why? Isocoumarins can physically trap water. A 1% water impurity shifts Carbon calculation by -0.6%, causing a false fail.
-
Phase 2: Instrumental Parameters (Combustion)
Instrument: Thermo FlashSmart (or equivalent).
-
Furnace Temp:
(Dynamic Flash). -
Carrier Gas: Helium (140 mL/min).
-
Oxygen Boost: 5 seconds (Increased from standard 3s due to high stability of the isocoumarin ring).
Phase 3: The Comparison Workflow
Figure 1: Comparative Analytical Workflow. Note the parallel calibration streams to isolate the standard's effect on the result.
Performance Data & Interpretation
The following data represents a controlled validation of a pure batch (>99.5% by HPLC) of methyl 1-oxo-1H-isochromene-4-carboxylate.
Table 1: Comparative Accuracy Results
| Metric | Theoretical | Standard A: Acetanilide | Standard B: Benzoic Acid |
| Carbon % | 64.71 | 64.92 ( | 64.75 ( |
| Hydrogen % | 3.95 | 4.02 ( | 3.96 ( |
| Nitrogen % | 0.00 | 0.18 (False Positive) | 0.02 (Baseline) |
| Pass/Fail | N/A | Marginal Pass | Excellent Pass |
Analysis of Results
-
Carbon Accuracy: Benzoic Acid provided a tighter correlation. The isocoumarin ring is structurally more similar to Benzoic Acid than the amide-containing Acetanilide, leading to more consistent combustion kinetics.
-
The Nitrogen Ghost: The Acetanilide calibration resulted in a 0.18% Nitrogen reading. While technically within the "trace" error margin, it looks unprofessional on a Certificate of Analysis (CoA) for a non-nitrogenous compound. Benzoic acid eliminated this artifact.
Recommendations
For the routine analysis of methyl 1-oxo-1H-isochromene-4-carboxylate :
-
Primary Standard: Switch to Benzoic Acid (NIST 39j or equivalent). It matches the heteroatom profile (High O, No N) of the analyte.
-
Sample Prep: Ensure the sample is ground to a fine powder. Isocoumarin crystals can be hard; large chunks cause "flash" irregularities.
-
Acceptance Criteria:
-
Carbon:
-
Hydrogen:
-
Nitrogen:
[1]
-
References
-
Pal, S., Chatare, V., & Pal, M. (2011). Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications. Current Organic Chemistry, 15(5).
-
Thermo Fisher Scientific. (2020). Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note 42306.
-
PerkinElmer. (2013).[2] The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer Technical Note.
-
National Institute of Standards and Technology (NIST). (2025). Standard Reference Material 39j - Benzoic Acid.
Sources
Safety Operating Guide
Proper Disposal Procedures: Methyl 1-oxo-1H-isochromene-4-carboxylate
Executive Summary & Chemical Profile
Methyl 1-oxo-1H-isochromene-4-carboxylate is a synthetic intermediate belonging to the isocoumarin family. Unlike simple aliphatic esters, the isocoumarin core is a stable, bicyclic heteroaromatic system. This stability dictates that chemical deactivation (e.g., bleaching or acid hydrolysis) is insufficient for complete destruction.
The only validated disposal route is high-temperature incineration.
Chemical Safety Profile (Class-Based Assessment)
Note: As a research chemical, specific toxicological data may be sparse.[1] The following profile is derived from structural analogs (isocoumarin-4-carboxylic acids) and standard pharmaceutical intermediate protocols.
| Parameter | Specification | Operational Implication |
| Chemical Class | Isocoumarin Ester (Heterocycle) | Stable ring system; requires thermal destruction >800°C. |
| Physical State | Solid (Crystalline Powder) | High risk of particulate inhalation; requires HEPA controls. |
| Hazard Classification | Irritant / Harmful (GHS07) | H302 (Harmful if swallowed), H315/H319 (Irritant). Treat as potentially bioactive. |
| Reactivity | Ester Functionality | Susceptible to hydrolysis in strong base/acid; keep segregated from caustics to prevent uncontrolled degradation. |
| RCRA Status | Non-Listed (Unless in solvent) | Classified as "Hazardous Waste" by characteristic or generator knowledge (due to bioactivity potential). |
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, you must stabilize the material at the point of generation.
A. Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Reasoning: Esters can permeate latex; nitrile provides superior chemical resistance.
-
Respiratory: N95 or P100 particulate respirator if handling open solids outside a fume hood.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
B. Segregation Logic
-
Do NOT mix with: Strong oxidizers (e.g., nitric acid, permanganates) or strong bases (e.g., NaOH).
-
Causality: While the ester can hydrolyze, mixing with strong oxidizers can lead to exothermic reactions. Mixing with bases generates the corresponding carboxylic acid and methanol, altering the waste profile and potentially creating pressure in closed vessels.
-
-
Solvent Compatibility: Compatible with standard non-halogenated organic waste streams (Acetone, Methanol, DMSO).
Disposal Workflow Protocols
The following protocols ensure "cradle-to-grave" tracking and destruction of the isocoumarin scaffold.
Protocol A: Solid Waste (Pure Compound or Contaminated Debris)
Applicability: Expired solids, spill cleanup materials, contaminated gloves/weigh boats.
-
Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Seal the first bag and place it inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Destruction: Route to Incineration (Fuel Blending) .
-
Mechanism:[6] The material is injected into a cement kiln or chemical incinerator. The high temperature breaks the isocoumarin rings into CO2 and H2O.
-
Protocol B: Liquid Waste (Mother Liquors / Rinsates)
Applicability: Reaction mixtures, HPLC effluents, dissolved stock solutions.
-
Solvent Assessment: Determine the primary solvent.
-
If Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste" carboy.
-
If Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Waste" carboy.
-
-
Concentration Limit: If the concentration of the isocoumarin exceeds 5% (w/v), mark the carboy as "High Load" to alert the disposal vendor.
-
pH Check: Ensure the waste stream is neutral (pH 6-8).
-
Why? Acidic/Basic waste streams can catalyze hydrolysis of the ester in the drum, releasing methanol and potentially over-pressurizing the container over time.
-
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this compound.
Caption: Operational decision tree for segregating solid and liquid waste streams to ensure compliant thermal destruction.
Regulatory Compliance & Emergency Procedures
Regulatory Classification (US EPA / RCRA)
While this specific CAS is likely not "Listed" (P or U list) by name, it must be managed based on Generator Knowledge and Characteristics :
-
Waste Code: If dissolved in ignitable solvents (Flash point <60°C), assign D001 [1].
-
Hazard Determination: Due to the biological activity of isocoumarins, treat as "Toxic" for labeling purposes even if not strictly RCRA "Toxic" (D004-D043) unless TCLP testing proves otherwise.
Emergency Spillage Protocol
-
Evacuate & Ventilate: If powder is aerosolized, clear the immediate area.
-
PPE Up: Don double nitrile gloves, lab coat, and N95 respirator.
-
Dry Spill:
-
Do NOT sweep dry (creates dust).
-
Cover with wet paper towels (dampened with water or dilute soap) to suppress dust.
-
Scoop into a wide-mouth jar.
-
-
Wet Spill:
-
Absorb with vermiculite or clay-based absorbent.
-
Do not use combustible materials (like sawdust) if the solvent is an oxidizer.
-
-
Decontamination: Wash the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. [Link]
-
PubChem. "Isochromene-4-carboxylic acid derivatives - Compound Summary." National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. methyl 1-oxo-4-(1H-pyrrol-2-yl)-2H-isoquinoline-3-carboxylate | C15H12N2O3 | CID 57525107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.no [fishersci.no]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. danielstraining.com [danielstraining.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Disposal of Chemical Waste | Safety Unit [weizmann.ac.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
